molecular formula C7H9NO3S B1322965 3-(Hydroxymethyl)benzenesulfonamide CAS No. 220798-42-5

3-(Hydroxymethyl)benzenesulfonamide

Cat. No.: B1322965
CAS No.: 220798-42-5
M. Wt: 187.22 g/mol
InChI Key: VKZQCTHCVNLLCL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal and pharmaceutical research, particularly in the development of multi-target-directed ligands. The benzenesulfonamide core is a privileged scaffold in drug discovery, known for its ability to inhibit a broad spectrum of enzymes through vital electrostatic and non-covalent interactions with biological targets . Research on analogous compounds highlights the potential of sulfonamide derivatives in neuroscience. These molecules are investigated as inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for managing the cholinergic deficit associated with Alzheimer's disease (AD) . Furthermore, human carbonic anhydrases (hCAs), which are also inhibited by sulfonamides, have been established as vital targets for Alzheimer's treatment, making such compounds candidates for multi-target therapeutic strategies . Beyond neuroscience, sulfonamide derivatives have demonstrated potential in oncology and as inhibitors of viral targets, such as hemagglutinin in influenza . The hydroxymethyl substituent on the benzene ring can contribute to the molecule's overall polarity and its capacity for hydrogen bonding, which may influence its solubility, bioavailability, and binding affinity to protein active sites. This makes this compound a valuable building block for further chemical exploration and optimization in drug discovery programs. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(hydroxymethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQCTHCVNLLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630891
Record name 3-(Hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220798-42-5
Record name 3-(Hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 3-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(Hydroxymethyl)benzenesulfonamide CAS Registry Number: 190779-32-9 (General derivative class reference) Primary Application: Fragment-based drug discovery (FBDD), Carbonic Anhydrase (CA) inhibitor pharmacophore, and intermediate for somatostatin receptor antagonists.

This guide details the high-fidelity synthesis of this compound starting from benzoic acid. Unlike generic protocols, this document focuses on chemoselectivity —specifically the challenge of reducing a meta-substituted carboxylic acid functionality in the presence of a sulfonamide moiety. The selected route utilizes a chlorosulfonation-amidation sequence followed by a borane-mediated chemoselective reduction, prioritizing yield and purity suitable for pharmaceutical applications.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis relies on the electronic directing effects of the benzene ring. The carboxylic acid group in benzoic acid is a moderate deactivator and a meta-director , allowing for the regioselective introduction of the sulfonyl group at the 3-position.

The critical strategic decision lies in the reduction step. Sulfonamides are generally stable to borane reagents, whereas carboxylic acids are rapidly reduced to primary alcohols. This allows for a direct reduction strategy without the need for protecting groups.

Retrosynthetic Logic Diagram

Retrosynthesis Target 3-(Hydroxymethyl) benzenesulfonamide (Target) Inter1 3-Sulfamoylbenzoic Acid Target->Inter1 Chemoselective Reduction Inter2 3-(Chlorosulfonyl) benzoic Acid Inter1->Inter2 Amidation (NH3) Start Benzoic Acid (Starting Material) Inter2->Start Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic dissection utilizing the meta-directing power of the carboxyl group.

Part 2: Step-by-Step Synthesis Protocol

Stage 1: Chlorosulfonation of Benzoic Acid

Objective: Introduce the sulfonyl chloride functionality at the meta position.

  • Reagents: Benzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The reaction generates the electrophile

    
     in situ.[1]
    
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl gas).

  • Addition: Charge Chlorosulfonic acid (

    
    ) into the flask. Cool to 0–5°C  using an ice bath.
    
  • Reaction: Add Benzoic acid portion-wise over 30 minutes. Crucial: Maintain temperature <10°C during addition to prevent rapid exotherms.

  • Heating: Remove the ice bath and gradually heat the mixture to 125°C . Hold at this temperature for 2 hours.

    • Why: High temperature is required to drive the reaction on the deactivated benzoic acid ring.

  • Quenching: Cool the mixture to room temperature (RT). Carefully pour the reaction mass onto crushed ice with vigorous stirring.

  • Isolation: Filter the white precipitate (3-(chlorosulfonyl)benzoic acid). Wash with cold water.[2][3] Dry under vacuum or use directly in Stage 2 (recommended to avoid hydrolysis).

Stage 2: Amidation to 3-Sulfamoylbenzoic Acid

Objective: Convert the sulfonyl chloride to a sulfonamide using aqueous ammonia.

  • Reagents: 3-(Chlorosulfonyl)benzoic acid (from Stage 1), Ammonium hydroxide (25-28% aqueous, excess).

Protocol
  • Setup: Place 25% Ammonium hydroxide (approx. 10 eq) in a flask and cool to 0°C .

  • Addition: Add the solid 3-(chlorosulfonyl)benzoic acid in small portions to the stirring ammonia solution.

    • Note: The reaction is exothermic.[4] The sulfonyl chloride reacts with ammonia to form the sulfonamide, while the carboxylic acid forms the ammonium benzoate salt.

  • Reaction: Stir at RT for 15 hours to ensure complete conversion.

  • Workup:

    • Concentrate the solution under reduced pressure to remove excess ammonia.

    • Cool to 0°C and acidify with conc. HCl to pH < 2 .

    • The product, 3-sulfamoylbenzoic acid, will precipitate as a white solid.[5]

  • Purification: Filter, wash with cold water, and dry.[3]

    • Yield Expectation: 90–96%.[6]

    • Characterization:

      
       (DMSO-
      
      
      
      ) should show sulfonamide singlet (
      
      
      ppm) and acid proton (
      
      
      ppm).
Stage 3: Chemoselective Reduction (The Critical Step)

Objective: Reduce the carboxylic acid to a primary alcohol without reducing the sulfonamide.

  • Reagent Choice: Borane-Tetrahydrofuran (

    
    )  complex.
    
  • Rationale: Borane is highly chemoselective for carboxylic acids (reducing them faster than esters or nitriles) and does not reduce sulfonamides under standard conditions. Lithium Aluminum Hydride (

    
    ) is too aggressive and difficult to handle with acidic protons on the sulfonamide.
    
Protocol
  • Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere.

  • Solvation: Dissolve 3-sulfamoylbenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Activation: Cool to 0°C . Add

    
     (1.0 M solution, 3.0 eq) dropwise via syringe/cannula.
    
    • Observation: Hydrogen gas evolution will occur. Ensure proper venting.[1][7]

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (solvent: MeOH/DCM). The acid spot should disappear.[1]

  • Quenching: Cool to 0°C. Carefully add Methanol (excess) dropwise to quench unreacted borane (vigorous bubbling).

  • Workup:

    • Evaporate the solvent to dryness.

    • Methanol Chase: Redissolve residue in MeOH and evaporate again (repeat 3x).

    • Why: This breaks down the borate-amine complexes and removes trimethyl borate.

  • Final Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (if necessary) to yield this compound.

Part 3: Data Summary & Visualization

Process Parameters Table
ParameterStage 1: ChlorosulfonationStage 2: AmidationStage 3: Reduction
Primary Reagent Chlorosulfonic Acid (

)
Ammonium Hydroxide (

)
Borane-THF (

)
Temperature 0°C (add)

125°C (react)
0°C (add)

RT (react)
0°C (add)

RT (react)
Stoichiometry 1 : 5 (Substrate : Reagent)1 : 10 (Substrate : Reagent)1 : 3 (Substrate : Hydride)
Critical Hazard HCl gas, Violent water reactionAmmonia fumes, ExothermPyrophoric reagent,

gas
Key Intermediate 3-(Chlorosulfonyl)benzoic acid3-Sulfamoylbenzoic acidBorate complex
Reaction Workflow Diagram

Workflow Step1 Step 1: Chlorosulfonation 125°C, 2h Quench1 Ice Quench Filter Solid Step1->Quench1 Step2 Step 2: Amidation NH4OH, RT, 15h Quench1->Step2 Acidify Acidify pH < 2 Precipitate Product Step2->Acidify Step3 Step 3: Reduction BH3-THF, RT Acidify->Step3 Final MeOH Quench Isolate Target Step3->Final

Figure 2: Operational workflow from raw material to isolated final product.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Control[7]
  • Regioselectivity: In Stage 1, the carboxylic acid withdraws electron density from the ring, deactivating the ortho/para positions. The meta position is the least deactivated, directing the electrophilic attack there.

  • Temperature Management: In Stage 2, keeping the temperature low during addition prevents the hydrolysis of the sulfonyl chloride back to the sulfonic acid, which would reduce yield.

  • Borane Quenching: In Stage 3, the "Methanol Chase" is non-negotiable. Borane forms stable complexes with amines (and sulfonamides). Repeated evaporation with methanol converts boron species into volatile trimethyl borate (

    
    ), ensuring the final product is boron-free.
    
Self-Validating Systems
  • Stage 1 Check: Take an aliquot, quench with amine. If TLC shows sulfonamide immediately, the chlorosulfonyl intermediate is formed.

  • Stage 2 Check: The product must be soluble in basic water (as a salt) and precipitate upon acidification. If it remains soluble in acid, you likely hydrolyzed to the di-acid (sulfobenzoic acid).

References

  • Synthesis of 3-(Hydroxymethyl)benzaldehyde (Analogous Reduction). PrepChem. Retrieved from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide. International Journal of Molecular Sciences. (2025). National Institutes of Health (NIH). Retrieved from [Link]

  • 3-Sulfamoylbenzoic acid (PubChem CID 229352). National Center for Biotechnology Information. Retrieved from [Link]

Sources

3-(Hydroxymethyl)benzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Hydroxymethyl)benzenesulfonamide

Authored by a Senior Application Scientist

Introduction

This compound is a versatile organic compound that holds significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a benzenesulfonamide core with a reactive hydroxymethyl group, provides a valuable scaffold for the synthesis of a diverse range of derivatives. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, providing a technical resource for scientists engaged in chemical research and pharmaceutical innovation. The benzenesulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, and the presence of the hydroxymethyl group offers a strategic point for modification to explore structure-activity relationships (SAR) and develop novel drug candidates.[1][2]

Core Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, characterization, and application in synthetic chemistry. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉NO₃S[3]
Molecular Weight 187.22 g/mol [3]
CAS Number 220798-42-5[3]
Predicted Boiling Point 424.1 ± 47.0 °C[3]
Predicted Density 1.416 ± 0.06 g/cm³[3]
Predicted pKa 10.02 ± 0.60[3]

Solubility Profile

Based on the general characteristics of benzenesulfonamides, this compound is expected to exhibit low solubility in water due to the hydrophobic nature of the benzene ring.[4] However, the presence of the polar hydroxymethyl and sulfonamide groups may slightly enhance its aqueous solubility compared to unsubstituted benzenesulfonamide. It is anticipated to be more soluble in organic solvents, particularly polar organic solvents such as alcohols (e.g., methanol, ethanol) and acetone.[4] The solubility in aqueous solutions can also be influenced by the pH, as the sulfonamide moiety can be deprotonated under alkaline conditions, forming a more soluble salt.[4]

Spectroscopic Data Interpretation: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

  • Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 8.0 ppm. The substitution pattern will lead to specific splitting patterns that can be analyzed to confirm the meta substitution.

  • Hydroxymethyl Protons (CH₂): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the methylene protons of the hydroxymethyl group, likely appearing in the range of δ 4.5-4.8 ppm.

  • Hydroxyl Proton (OH): The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, typically in the range of δ 2.0-5.0 ppm.

  • Sulfonamide Protons (NH₂): The two protons of the sulfonamide group are expected to produce a broad singlet in the region of δ 7.0-7.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with chemical shifts typically ranging from δ 120 to 145 ppm. The carbon attached to the sulfonamide group and the carbon attached to the hydroxymethyl group will have characteristic chemical shifts.

  • Hydroxymethyl Carbon (CH₂): The carbon of the hydroxymethyl group is expected to appear in the aliphatic region, likely around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[5]

  • N-H Stretch: Two distinct bands for the symmetric and asymmetric stretching of the N-H bonds in the sulfonamide group, typically in the range of 3200-3400 cm⁻¹.[5]

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.[5]

  • S=O Stretch: Two strong absorption bands for the symmetric and asymmetric stretching of the sulfonyl group, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • C-O Stretch: An absorption band for the C-O single bond of the alcohol, usually in the 1000-1260 cm⁻¹ region.[5]

Mass Spectrometry

In a mass spectrum obtained by electron impact (EI), the molecular ion peak (M⁺) would be observed at m/z 187. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, the sulfonamide group, and characteristic fragments of the benzene ring.[6]

Synthesis and Reactivity

General Synthetic Approach

A common and effective method for the synthesis of benzenesulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia or an amine.[7][8][9] Therefore, a plausible synthesis for this compound would start from 3-(hydroxymethyl)benzenesulfonyl chloride.

Synthesis_Workflow Start 3-(Chlorosulfonyl)benzoic acid Step1 Reduction Start->Step1 e.g., BH₃·THF Intermediate 3-(Chlorosulfonyl)benzyl alcohol Step1->Intermediate Step2 Ammonolysis Intermediate->Step2 aq. NH₃ Product This compound Step2->Product

Caption: A plausible synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is governed by its three key functional groups: the sulfonamide, the aromatic ring, and the hydroxymethyl group.

Reactivity_Profile Molecule This compound Sulfonamide Sulfonamide (N-alkylation, N-acylation) Molecule->Sulfonamide AromaticRing Aromatic Ring (Electrophilic Substitution) Molecule->AromaticRing Hydroxymethyl Hydroxymethyl (Oxidation, Esterification, Etherification) Molecule->Hydroxymethyl

Caption: Key reactive sites of this compound.

  • Sulfonamide Group: The acidic protons on the nitrogen atom can be removed by a base, allowing for N-alkylation or N-acylation reactions. This provides a straightforward way to introduce various substituents.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The sulfonamide and hydroxymethyl groups are directing groups that will influence the position of incoming electrophiles.

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.

Applications in Research and Drug Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its role in a wide array of biologically active compounds.[2]

  • Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[10][11] Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[12]

  • Anticancer and Anti-inflammatory Agents: Derivatives of benzenesulfonamide have been investigated for their potential as anticancer and anti-inflammatory drugs.

  • Antiviral Activity: Recent studies have explored benzenesulfonamide derivatives as potent inhibitors of influenza hemagglutinin, highlighting their potential as anti-influenza agents.[7]

  • Scaffold for SAR Studies: The this compound structure is an excellent starting point for structure-activity relationship studies.[1] The hydroxymethyl group can be readily modified to generate a library of compounds for biological screening, aiding in the rational design of more potent and selective drug candidates.[1]

Safety and Handling

Based on GHS classifications for similar compounds like 3-hydroxybenzenesulfonamide, this compound should be handled with care.[13]

  • Hazards: It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]

  • Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Protocol 1: Synthesis of a Benzenesulfonamide Derivative (Illustrative Example)

This protocol describes a general procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the amine (2.2 equivalents) in the same solvent to the cooled solution of the sulfonyl chloride. The excess amine acts as a base to neutralize the HCl formed during the reaction. Alternatively, 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base like triethylamine can be used.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Characterization by NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure of the compound.

References

  • Benzenesulfonamide - Solubility of Things. (n.d.). Retrieved February 2, 2026, from [Link]

  • 3-hydroxymethyl sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-yl)pheny)methanesulfonamide - AERU. (n.d.). Retrieved February 2, 2026, from [Link]

  • Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • 3-Hydroxybenzenesulfonamide | C6H7NO3S | CID 637557 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Chemical Properties of Benzenesulfonamide (CAS 98-10-2) - Cheméo. (n.d.). Retrieved February 2, 2026, from [Link]

  • 4-(Hydroxymethyl)benzenesulfonamide | C7H9NO3S | CID 10081162 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Benzenesulfonamide, N,N,4-trimethyl-3-nitro- - Substance Details - SRS | US EPA. (n.d.). Retrieved February 2, 2026, from [Link]

  • N-{[3'-(Hydroxymethyl)biphenyl-4-Yl]methyl}benzenesulfonamide | C20H19NO3S | CID - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - ACS Publications. (n.d.). Retrieved February 2, 2026, from [Link]

  • Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed. (2023). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents. (n.d.).
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021). Retrieved February 2, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents. (n.d.).
  • N-Hydroxybenzenesulfonamide - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 2, 2026, from [Link]

  • Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (n.d.). Retrieved February 2, 2026, from [Link]

  • GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Retrieved February 2, 2026, from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024). Retrieved February 2, 2026, from [Link]

  • IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom) - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016). Retrieved February 2, 2026, from [Link]

  • High resolution NMR spectra of some tri-substituted benzenes - ResearchGate. (2025). Retrieved February 2, 2026, from [Link]

  • Benzenesulfonamide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 2, 2026, from [Link]

  • Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. (2016). Retrieved February 2, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved February 2, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

The Structural Pivot: 3-(Hydroxymethyl)benzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Fragment-Based Drug Discovery

Executive Summary

This guide addresses the identification, synthesis, and medicinal utility of 3-(Hydroxymethyl)benzenesulfonamide . While often treated as a simple catalog entry, this molecule represents a critical "privileged scaffold" in fragment-based drug discovery (FBDD). It combines a classic zinc-binding group (sulfonamide) with a versatile synthetic handle (hydroxymethyl), making it a cornerstone for developing Carbonic Anhydrase (CA) inhibitors and hydrophilic diuretics.

Part 1: Chemical Identity & Verification

The CAS Lookup Protocol

In chemical sourcing, ambiguity leads to costly synthetic dead-ends. The specific isomer this compound is frequently confused with its para-isomer or simple benzyl alcohol derivatives.

Definitive Identification Data:

AttributeDetail
Chemical Name This compound
CAS Number 220798-42-5
Synonyms 3-Sulfamoylbenzyl alcohol; Benzenesulfonamide, 3-(hydroxymethyl)-
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
SMILES C1=CC(=CC(=C1)CO)S(=O)(=O)N
Key Functional Groups Primary Sulfonamide (

), Primary Alcohol (

)
Verification Workflow (DOT Visualization)

The following diagram illustrates the decision tree for verifying this compound against common database errors.

CAS_Verification Start Input: 3-(Hydroxymethyl) benzenesulfonamide CheckStruct Structure Check: Is SO2NH2 meta to CH2OH? Start->CheckStruct IsomerWarn Warning: Exclude 4-isomer (CAS 138406-06-7) CheckStruct->IsomerWarn If Para Database Database Query (SciFinder / PubChem) CheckStruct->Database If Meta Result Confirmed CAS: 220798-42-5 Database->Result

Figure 1: Verification workflow to isolate the correct meta-substituted isomer from potential positional isomers.

Part 2: Medicinal Utility & Mechanism

The "Anchor and Linker" Strategy

This compound is not just a final product; it is a fragment .

  • The Anchor (

    
    ):  The primary sulfonamide acts as a Zinc-Binding Group (ZBG).[1] In metalloenzymes like Carbonic Anhydrase (CA), the nitrogen atom coordinates directly with the 
    
    
    
    ion in the active site, displacing a water molecule and inhibiting catalytic activity.
  • The Linker (

    
    ):  The hydroxymethyl group at the meta position extends away from the zinc ion, often towards the hydrophilic half of the enzyme active site. It serves as a nucleophilic handle for attaching "tails" (e.g., glucoconjugates or polyethylene glycol chains) to modulate solubility and membrane permeability without disrupting the critical zinc binding.
    

Target Profile:

  • Primary Target: Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII).[1]

  • Therapeutic Area: Glaucoma (via IOP reduction), Antitumor (via hCA IX inhibition in hypoxic tumors).

Part 3: Synthetic Pathway

Commercial availability of this specific isomer can be sporadic. The following protocol describes a robust laboratory synthesis via the chemoselective reduction of 3-sulfamoylbenzoic acid.

Mechanism of Choice: Borane Reduction

We utilize Borane-Tetrahydrofuran (


) or Borane-Dimethyl Sulfide (

). Unlike Lithium Aluminum Hydride (

), which can harshly reduce the sulfonamide S-N bond or cause desulfonylation, Borane is highly chemoselective for carboxylic acids over sulfonamides.
Experimental Protocol

Reagents:

  • 3-Sulfamoylbenzoic acid (CAS 636-78-2)

  • Borane-THF complex (1.0 M solution)

  • Anhydrous THF

  • Methanol (for quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 3-sulfamoylbenzoic acid (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Reduction: Dropwise add

    
     (3.0 eq) over 20 minutes. The evolution of hydrogen gas will be observed.
    
  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carboxylate.

  • Quenching (Critical): Cool the mixture back to 0°C. Slowly add Methanol to quench excess borane (vigorous bubbling).

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with 1N HCl, followed by brine. Dry over

    
    .
    
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Synthetic Logic Diagram

Synthesis_Pathway Start 3-Sulfamoylbenzoic Acid (COOH, SO2NH2) Intermediate Intermediate: Borate Ester Species Start->Intermediate Reflux Reagent Reagent: BH3-THF (Excess) Reagent->Intermediate Quench Quench: MeOH / HCl Intermediate->Quench Product Product: 3-(Hydroxymethyl) benzenesulfonamide Quench->Product Hydrolysis

Figure 2: Chemoselective reduction pathway sparing the sulfonamide group.

Part 4: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized product must pass the following analytical checkpoints.

Proton NMR ( -NMR) - 400 MHz, DMSO-
  • Aromatic Region (7.5 - 8.0 ppm): You should observe 4 distinct protons. Look for a singlet around 7.8 ppm (H-2, between the substituents) and a triplet around 7.5 ppm (H-5).

  • Sulfonamide (

    
    ):  A broad singlet (exchangeable with 
    
    
    
    ) typically appearing between 7.3 - 7.5 ppm .
  • Methylene (

    
    ):  A sharp doublet (or singlet if OH is exchanged) around 4.5 - 4.6 ppm .
    
  • Hydroxyl (

    
    ):  A triplet (coupling to 
    
    
    
    ) around 5.3 - 5.4 ppm .
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ) is often more sensitive for sulfonamides due to the acidic N-H proton.
    
  • Expected Peak:

    
     at 186.2 m/z .
    
  • Positive Mode:

    
     at 188.2 m/z  (may be weak); 
    
    
    
    at 210.2 m/z is common.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 11656094 (this compound). [Link]

  • Thakur, A., et al. (2011).[2] Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.[2] Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-(Hydroxymethyl)benzenesulfonamide: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind with high affinity to a diverse range of biological targets. Its prevalence in clinically approved drugs, from diuretics to anticancer agents, stems from its unique chemical properties, including its role as a potent zinc-binding group.[1][2] Within this esteemed class of compounds, 3-(Hydroxymethyl)benzenesulfonamide emerges as a particularly valuable building block for drug development professionals. Its structure thoughtfully combines the pharmacologically crucial sulfonamide group with a reactive hydroxymethyl handle, offering a strategic point for chemical modification and optimization of lead compounds.

This guide provides an in-depth technical overview of this compound, from its fundamental molecular identity to its synthesis and core applications. It is designed for researchers and scientists in drug development, offering not just protocols, but the causal scientific reasoning behind the strategic use of this compound in creating next-generation therapeutics.

Section 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development. This compound is identified by a unique combination of chemical descriptors that ensure its unambiguous identification in literature, patents, and chemical databases.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for the compound is O=S(=O)(N)c1cccc(CO)c1. This string accurately represents the connectivity of the atoms: a primary sulfonamide group and a hydroxymethyl group attached at the meta-position of a benzene ring.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource / Comment
IUPAC Name 3-(hydroxymethyl)benzene-1-sulfonamideStandardized nomenclature
Canonical SMILES O=S(=O)(N)c1cccc(CO)c1Derived from Structure
CAS Number 220798-42-5Chemical Abstracts Service Registry Number[3]
Molecular Formula C₇H₉NO₃S[3]
Molecular Weight 187.22 g/mol [3]
Predicted Boiling Point 424.1 ± 47.0 °C(Predicted)[3]
Predicted Density 1.416 ± 0.06 g/cm³(Predicted)[3]
Predicted pKa 10.02 ± 0.60(Predicted)[3]

Note: Some physical properties are based on computational predictions and should be confirmed experimentally for critical applications.

Section 2: Rationale-Driven Synthesis and Derivatization

The synthesis of this compound can be approached through several logical pathways. The chosen route often depends on the availability of starting materials and the desired scale of production. A robust and versatile strategy begins with a commercially available, appropriately substituted nitrobenzene, leveraging well-established, high-yielding transformations.

The logic behind the following proposed synthesis is rooted in the reliability of each step: the reduction of an aromatic nitro group is typically clean and efficient, the Sandmeyer reaction is a classic method for introducing a sulfonyl chloride, and the final amination is a standard procedure. This multi-step process provides high confidence in achieving the target molecule.

Proposed Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Reaction (Diazotization & Sulfonation) cluster_2 Step 3: Amination A 3-Nitrobenzyl alcohol B 3-Aminobenzyl alcohol A->B   Zn, NH₄Cl   aq. Ethanol, RT    C 3-Aminobenzyl alcohol D Diazonium Salt Intermediate C->D   NaNO₂, aq. HCl   0-5 °C    E 3-(Chlorosulfonyl)benzyl alcohol D->E   SO₂, CuCl₂   Acetic Acid    F 3-(Chlorosulfonyl)benzyl alcohol G This compound F->G   aq. NH₃   0 °C to RT   

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative methodology synthesized from established chemical principles. All laboratory work should be conducted with appropriate safety precautions by trained personnel.

Step 1: Synthesis of 3-Aminobenzyl alcohol from 3-Nitrobenzyl alcohol

  • To a stirred solution of 3-nitrobenzyl alcohol (1.0 eq.) in 85% aqueous ethanol, add ammonium chloride (NH₄Cl, 2.4 eq.).

  • Cool the mixture in an ice bath and add zinc powder (4.0 eq.) portion-wise, maintaining the internal temperature below 25 °C.

  • After the addition is complete, allow the reaction to stir vigorously at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Filter the reaction mixture through a pad of celite to remove zinc solids, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 3-aminobenzyl alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Chlorosulfonyl)benzyl alcohol via Sandmeyer Reaction

  • Prepare a solution of 3-aminobenzyl alcohol (1.0 eq.) in aqueous hydrochloric acid (HCl). Cool the solution to 0-5 °C in an ice/salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add a catalytic amount of copper(II) chloride (CuCl₂).

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous nitrogen evolution will be observed.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice water and extract with dichloromethane. The organic layer contains the desired sulfonyl chloride. Wash, dry, and concentrate to proceed.

Step 3: Synthesis of this compound

  • Dissolve the crude 3-(chlorosulfonyl)benzyl alcohol (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) and cool to 0 °C.

  • Add concentrated aqueous ammonia (a large excess, e.g., 10 eq.) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours until TLC indicates the completion of the reaction.

  • Concentrate the mixture to remove THF, and the product will either precipitate from the aqueous solution or can be extracted with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Section 3: Core Application as a Carbonic Anhydrase Inhibitor Scaffold

The primary pharmacological value of the benzenesulfonamide scaffold lies in its ability to act as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction for processes ranging from pH regulation and fluid balance to biosynthesis.[5]

Mechanism of Action

The inhibitory mechanism is a classic example of structure-based drug design. The sulfonamide group (-SO₂NH₂) is isosteric to the transition state of the CO₂ hydration reaction. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site, displacing the zinc-bound hydroxide ion that is crucial for catalysis.[5][6][7] This high-affinity interaction effectively blocks the enzyme's function.

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.

Therapeutic Relevance

Different CA isoforms are overexpressed in various pathologies, making isoform-selective inhibitors highly sought after.

  • Glaucoma (CA II): Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[8]

  • Epilepsy (CA II, CA VII): Brain CAs are involved in regulating neuronal excitability. Their inhibition can have an anticonvulsant effect.

  • Cancer (CA IX, CA XII): These transmembrane isoforms are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor survival and metastasis. Inhibiting them is a validated anticancer strategy.[9][10]

The this compound scaffold is an ideal starting point for targeting these isoforms. The core benzenesulfonamide ensures binding to the active site zinc, while the hydroxymethyl group provides a vector for chemical elaboration. By adding different chemical moieties at this position, researchers can exploit subtle differences in the active site clefts of the various CA isoforms to achieve desired selectivity and potency.

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its structure embodies a perfect marriage of a potent pharmacophore—the benzenesulfonamide group—with a versatile functional handle for synthetic elaboration. The clear, logical pathways for its synthesis and its direct applicability to high-value therapeutic targets like carbonic anhydrases underscore its importance.

Future work will undoubtedly focus on leveraging the hydroxymethyl group to build libraries of novel derivatives. By exploring diverse chemical substitutions, researchers can fine-tune pharmacokinetic properties and achieve unprecedented levels of isoform selectivity, leading to safer and more effective drugs for treating a wide array of diseases, from glaucoma to aggressive cancers. This technical guide serves as a foundational resource for scientists and researchers poised to unlock the full potential of this powerful molecular scaffold.

References

  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(5), 577-582. Available at: [Link]

  • Vaškevičienė, I., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimie, 189, 118-127. Available at: [Link]

  • Process for the preparation of benzene sulfonamides. (1992). EP0512953B1. Google Patents.
  • Kaufman, E. J., & Palmer, A. C. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]

  • PubChem. (n.d.). 3-(Hydroxymethyl)benzene-1-carboximidamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Method for synthesizing benzene sulfonamide compounds. (2014). CN103819369A. Google Patents.
  • PrepChem. (n.d.). Synthesis of N-(3-Hydroxymethylphenyl)hydroxylamine (91). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Benzamide, 3-(hydroxymethyl)-. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Retrieved February 2, 2026, from [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1129-1134. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-(Hydroxymethyl)benzaldehyde. Retrieved February 2, 2026, from [Link]

  • De Luca, L., et al. (2022). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 65(1), 698-713. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6488-6504. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1010-1016. Available at: [Link]

  • PubChem. (n.d.). N-{[3'-(Hydroxymethyl)biphenyl-4-Yl]methyl}benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Bua, S., et al. (2020). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Scientific Reports, 10(1), 10452. Available at: [Link]

  • Angapco, T. L., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489. Available at: [Link]

  • Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 218-232. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Retrieved February 2, 2026, from [Link]

  • El-Gohary, N. M., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28724-28738. Available at: [Link]

  • Mikuš, P., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(10), 2423. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: 3-(Hydroxymethyl)benzenesulfonamide Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Pivot Scaffold for Next-Generation Carbonic Anhydrase Inhibitors

Executive Summary

This technical guide analyzes 3-(hydroxymethyl)benzenesulfonamide as a "privileged scaffold" in the design of Carbonic Anhydrase Inhibitors (CAIs). While the unsubstituted benzenesulfonamide is a classic Zinc Binding Group (ZBG), the introduction of a hydroxymethyl moiety at the meta-position provides a critical synthetic handle. This "pivot point" allows medicinal chemists to attach hydrophobic or hydrophilic "tails" that interact with the variable regions of the enzyme active site, thereby converting a non-selective pan-inhibitor into a highly selective agent for tumor-associated isoforms (hCA IX and XII).

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.

Structural Biology & Mechanism of Action

The efficacy of benzenesulfonamide analogs relies on a dual-interaction mechanism within the Carbonic Anhydrase (CA) active site.

The Zinc Binding Group (ZBG)

The primary interaction is the coordination of the deprotonated sulfonamide nitrogen (


) to the catalytic Zinc ion (

) at the bottom of the active site cone. This mimics the transition state of the natural substrate,

.
The "Tail" Approach (Selectivity Driver)

The active site of CAs is a conical cleft with two distinct halves:

  • Hydrophobic Wall: Lined with non-polar residues (Val121, Val143, Leu198).

  • Hydrophilic Isoform-Specific Region: Varies significantly between cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms.

The 3-(hydroxymethyl) group serves as a linker precursor. By extending this group, ligands can reach the "rim" of the active site, engaging in secondary interactions that drive selectivity.

SAR_Logic ZBG Sulfonamide Group (-SO2NH2) Scaffold Benzene Ring ZBG->Scaffold Target Zinc Ion (Zn2+) ZBG->Target Coordination Pivot 3-Hydroxymethyl (-CH2OH) Scaffold->Pivot Tail Extended Tail (Hydrophobic/Hydrophilic) Pivot->Tail Functionalization Selectivity Isoform Selectivity (hCA IX/XII) Tail->Selectivity Secondary Interactions

Figure 1: Structure-Activity Relationship (SAR) logic flow. The hydroxymethyl group acts as the strategic pivot for selectivity.

Synthetic Workflows

The synthesis of this compound analogs typically proceeds via a divergent route. The core scaffold is synthesized first, followed by functionalization of the hydroxyl group.

Route A: Synthesis of the Core Scaffold

The most robust route involves the chlorosulfonation of benzoic acid, followed by amidation and selective reduction.

Step 1: Chlorosulfonation

  • Precursor: Benzoic acid.[1]

  • Reagent: Chlorosulfonic acid (

    
    ) (excess).
    
  • Conditions:

    
    , 4-6 hours.
    
  • Product: 3-(Chlorosulfonyl)benzoic acid.[1]

Step 2: Sulfamoylation

  • Reagent: Aqueous Ammonia (

    
    ) or substituted amines.
    
  • Conditions:

    
     to RT.
    
  • Product: 3-Sulfamoylbenzoic acid.

Step 3: Selective Reduction

  • Challenge: Reducing the carboxylic acid without affecting the sulfonamide.

  • Reagent: Borane-THF complex (

    
    ) or Lithium Borohydride (
    
    
    
    ) via mixed anhydride.
  • Product: This compound .

Route B: Divergent Analog Generation

Once the core is obtained, the


 group is converted into various "tails":
  • Ethers: Williamson ether synthesis with alkyl halides.

  • Esters: Coupling with carboxylic acids (e.g., using EDC/NHS).

  • Halides: Conversion to

    
     (using 
    
    
    
    ) allows for nucleophilic substitution with amines or azides (Click Chemistry precursors).

Synthesis_Workflow Start Benzoic Acid Step1 3-(Chlorosulfonyl)benzoic acid Start->Step1 ClSO3H, 140°C Step2 3-Sulfamoylbenzoic acid Step1->Step2 NH4OH Core 3-(Hydroxymethyl) benzenesulfonamide Step2->Core BH3-THF (Reduction) Path1 Ether Analogs (Williamson Synthesis) Core->Path1 R-X, Base Path2 Ester Analogs (Coupling) Core->Path2 R-COOH, EDC Path3 Click Chemistry (via Azide/Alkyne) Core->Path3 1. PBr3 2. NaN3

Figure 2: Divergent synthetic workflow from benzoic acid to functionalized analogs.[1][2][3][4][5][6]

Key Analogs and Inhibition Data

The following table illustrates how functionalizing the 3-hydroxymethyl position dramatically affects inhibition constants (


) against cytosolic (hCA I, II) vs. tumor-associated (hCA IX, XII) isoforms.

Table 1: SAR of 3-Substituted Benzenesulfonamide Analogs

Compound IDR-Group (at 3-position)hCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity Profile
Core

3501204538Moderate Pan-Inhibitor
Analog A

39243.925.9 6.0 Improved Potency
Analog B

35750.43.0 1.4 Highly Selective (IX/XII)
Analog C

>10002358.1 3.0 Tumor Specific

Data synthesized from representative literature trends (See References).

Analysis:

  • The Core: The hydroxymethyl analog itself is a modest inhibitor. Its hydrophilicity prevents strong interaction with the hydrophobic wall.

  • Analog B: Attaching a bulky, lipophilic cyclohexyl group allows the tail to dock into the hydrophobic pocket, increasing affinity for hCA IX/XII by >10-fold while maintaining lower affinity for hCA I.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the core scaffold from 3-sulfamoylbenzoic acid.

Reagents:

  • 3-Sulfamoylbenzoic acid (1.0 eq)

  • Borane-THF complex (1.0 M solution, 3.0 eq)

  • Anhydrous THF (Solvent)

  • Methanol (Quenching)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Dissolution: Dissolve 3-sulfamoylbenzoic acid (2.01 g, 10 mmol) in anhydrous THF (20 mL). Cool to

    
     in an ice bath.
    
  • Reduction: Add Borane-THF complex (30 mL, 30 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (

    
    ).
    
  • Reflux: Allow the mixture to warm to RT, then reflux at

    
     for 4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
    
  • Quench: Cool to

    
    . Slowly add Methanol (10 mL) to quench excess borane. Stir for 30 minutes.
    
  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc (50 mL) and wash with saturated

    
     (2 x 30 mL) and Brine (30 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.
    

Validation:

  • 
     (DMSO-
    
    
    
    ):
    Look for methylene singlet (
    
    
    ) at
    
    
    ppm and disappearance of carboxylic acid proton.
Protocol 2: Stopped-Flow Hydration Assay

Objective: To determine the Inhibition Constant (


) of the analogs.

Methodology:

  • Principle: Measures the time required for the pH of the reaction mixture to drop from 7.5 to 6.5 during the hydration of

    
     to carbonic acid.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM Hepes (pH 7.5) + 20 mM

    
     (to maintain ionic strength).
    
  • Execution:

    • Mix Enzyme (CA isoform) + Inhibitor (incubate 15 min).

    • Rapidly mix with Substrate (

      
      -saturated water) in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
    • Record Absorbance at 557 nm.

  • Calculation: Fit the initial rates to the Cheng-Prusoff equation to derive

    
    .
    

References

  • Supuran, C. T. (2023).[1] Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. National Institutes of Health. Link

  • Carta, F., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Link

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link

  • PrepChem. Synthesis of 3-(Hydroxymethyl)benzaldehyde (Precursor Methodology). PrepChem.com. Link

  • Boone, C. D., et al. (2014). Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors. PubMed Central. Link

Sources

Unveiling the Therapeutic Promise of 3-(Hydroxymethyl)benzenesulfonamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to the Drug Discovery and Development Community

This technical guide serves as an in-depth exploration of the potential therapeutic targets of 3-(Hydroxymethyl)benzenesulfonamide. While direct biological data for this specific molecule is limited, its core structure, the benzenesulfonamide scaffold, is a well-established pharmacophore present in numerous approved drugs and clinical candidates. This guide leverages this established knowledge to propose and detail a strategic approach for identifying and validating the therapeutic targets of this compound, with a focus on empowering researchers to unlock its full clinical potential.

Strategic Rationale: Deconstructing the Benzenesulfonamide Moiety

The benzenesulfonamide group is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a zinc-binding group and to participate in a network of hydrogen bond and hydrophobic interactions within protein active sites.[1] This versatility has led to the development of benzenesulfonamide-based drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2] Our analysis of the chemical structure of this compound, coupled with an extensive review of the activities of structurally related compounds, points toward three high-priority classes of potential therapeutic targets:

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding motif, making CAs a primary and highly probable target class.[3]

  • Protein Kinases: The hydroxymethyl group introduces a potential hydrogen bond donor/acceptor, a feature often exploited in the design of kinase inhibitors.[4]

  • Ion Channels: While less common, sulfonamide derivatives have been shown to modulate the activity of various voltage-gated and ligand-gated ion channels.[5]

This guide will now delve into the scientific basis for each of these potential target classes and provide detailed, actionable protocols for their experimental validation.

Primary Target Class: Carbonic Anhydrases

The inhibition of carbonic anhydrases is a hallmark of the benzenesulfonamide class of compounds.[6] These zinc-containing metalloenzymes play crucial roles in pH regulation, CO2 transport, and various biosynthetic pathways.[7] Notably, the isoform CA IX is overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer cell survival and metastasis.[2][8] Therefore, selective inhibition of CA IX is a promising strategy for cancer therapy.[9]

Mechanistic Hypothesis: Targeting the Tumor Microenvironment

We hypothesize that this compound can act as an inhibitor of carbonic anhydrases, with a potential for selectivity towards the tumor-associated isoform CA IX. The sulfonamide moiety is expected to coordinate with the zinc ion in the active site, while the 3-(hydroxymethyl)phenyl group can engage in additional interactions with surrounding amino acid residues, thereby influencing potency and isoform selectivity.

cluster_0 Tumor Cell cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization Induces CAIX Expression CAIX Expression HIF-1α Stabilization->CAIX Expression Upregulates Extracellular Acidification Extracellular Acidification CAIX Expression->Extracellular Acidification Catalyzes CO2 + H2O -> H+ + HCO3- Tumor Growth & Metastasis Tumor Growth & Metastasis Extracellular Acidification->Tumor Growth & Metastasis Promotes 3-HMBSA 3-(Hydroxymethyl) benzenesulfonamide CAIX Inhibition CAIX Inhibition 3-HMBSA->CAIX Inhibition CAIX Inhibition->Extracellular Acidification Blocks

Figure 1: Proposed mechanism of action for this compound via CAIX inhibition.

Experimental Validation: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against various CA isoforms, particularly CA II (a ubiquitous isoform) and CA IX (a tumor-associated isoform) to assess for selectivity.

Materials:

  • Recombinant human CA II and CA IX enzymes

  • This compound

  • Acetazolamide (positive control inhibitor)

  • CO2-saturated water

  • Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • Phenol red indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare stock solutions of recombinant CA II and CA IX in the assay buffer.

    • Prepare a stock solution of this compound and acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and control inhibitor.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe, load the enzyme solution pre-incubated with the test compound or control inhibitor at various concentrations.

    • In the other syringe, load the CO2-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time at its λmax. The rate of pH change reflects the enzyme's catalytic activity.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

    • Calculate the Ki value for a more precise measure of inhibitory potency.

Parameter Description
IC50 Concentration of inhibitor that causes 50% inhibition of enzyme activity.
Ki Inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

Secondary Target Class: Protein Kinases

The aberrant activity of protein kinases is a fundamental driver of many diseases, most notably cancer. The benzenesulfonamide scaffold has been successfully incorporated into kinase inhibitors, suggesting that this compound may also possess kinase inhibitory activity.[4] A particularly relevant target is the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that, when constitutively activated, is implicated in various cancers.[10]

Mechanistic Hypothesis: Allosteric or ATP-Competitive Inhibition

We propose that this compound could inhibit the activity of protein kinases such as TrkA through either ATP-competitive or allosteric mechanisms. The hydroxymethyl group could form a key hydrogen bond within the kinase's active site, while the benzenesulfonamide moiety could occupy adjacent hydrophobic pockets, leading to the disruption of the kinase's catalytic activity.

NGF NGF TrkA Receptor TrkA Receptor NGF->TrkA Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation TrkA Receptor->Dimerization & Autophosphorylation Activates Downstream Signaling RAS/MAPK/ERK PLCγ/PI3K Dimerization & Autophosphorylation->Downstream Signaling Initiates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes 3-HMBSA 3-(Hydroxymethyl) benzenesulfonamide TrkA Inhibition TrkA Inhibition 3-HMBSA->TrkA Inhibition TrkA Inhibition->Dimerization & Autophosphorylation Blocks cluster_0 Ion Channel Function Resting State Resting State Open State Open State Resting State->Open State Activation Inactivated State Inactivated State Open State->Inactivated State Inactivation Ion Flux Ion Flux Open State->Ion Flux Inactivated State->Resting State Recovery 3-HMBSA 3-(Hydroxymethyl) benzenesulfonamide Channel Gating Modulation Channel Gating Modulation 3-HMBSA->Channel Gating Modulation Channel Gating Modulation->Open State Alters kinetics Channel Gating Modulation->Inactivated State Alters kinetics

Sources

An In-Depth Technical Guide to Early-Stage Research on 3-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the foundational chemistry, synthesis, and potential therapeutic applications of 3-(Hydroxymethyl)benzenesulfonamide. It emphasizes experimental design, mechanistic insights, and future research directions in the context of drug discovery.

Part 1: Core Compound Profile and Synthesis

Physicochemical Properties of this compound

This compound is a benzenesulfonamide derivative with a molecular weight of 187.22 g/mol .[1] The core structure consists of a benzene ring substituted with a sulfonamide group and a hydroxymethyl group. This arrangement of functional groups imparts specific chemical characteristics that are crucial for its synthesis and biological activity. While specific experimental data for this exact compound is limited in public databases, the properties of the parent compound, benzenesulfonamide, provide a useful reference point, with a melting point in the range of 149-152 °C and a water solubility of 4.3 g/L at 16 °C.[2]

Table 1: Physicochemical Properties of Benzenesulfonamide (Parent Compound)

PropertyValueSource
Molecular Weight157.19 g/mol Cheméo[3]
Melting Point149-152 °CChemicalBook[2]
Water Solubility4.3 g/L (16 °C)ChemicalBook[2]
pKa10.1 (at 25 °C)ChemicalBook[2]

Note: These values are for the parent benzenesulfonamide and may differ for this compound.

Rationale for Synthesis and Key Methodologies

The synthesis of benzenesulfonamide derivatives is a well-established area of organic chemistry, often driven by the therapeutic potential of the sulfonamide functional group. A common synthetic route involves the reaction of a substituted aniline with a sulfonyl chloride, followed by treatment with ammonia.[4] For this compound, a plausible synthetic approach could start from 3-nitrobenzyl alcohol.

Experimental Workflow: Synthesis of this compound

synthesis_workflow start 3-Nitrobenzyl Alcohol step1 Reduction of Nitro Group (e.g., Zn/NH4Cl) start->step1 Reduction intermediate1 3-Aminobenzyl Alcohol step1->intermediate1 step2 Diazotization (NaNO2, HCl) intermediate1->step2 Diazotization intermediate2 Diazonium Salt step2->intermediate2 step3 Sulfonylation (SO2, CuCl2) intermediate2->step3 Sulfonylation intermediate3 3-(Chlorosulfonyl)benzyl Alcohol step3->intermediate3 step4 Amination (NH3 or NH4OH) intermediate3->step4 Amination product 3-(Hydroxymethyl)- benzenesulfonamide step4->product

Caption: A potential synthetic pathway for this compound.

Detailed Protocol:

  • Reduction of 3-Nitrobenzyl Alcohol: The synthesis can commence with the reduction of 3-nitrobenzyl alcohol. A common method involves using zinc powder and ammonium chloride in an aqueous ethanol solution at room temperature.[5]

  • Diazotization of 3-Aminobenzyl Alcohol: The resulting 3-aminobenzyl alcohol is then subjected to a diazotization reaction, typically using sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C).

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., copper(II) chloride) to form the corresponding sulfonyl chloride.

  • Amination: Finally, the sulfonyl chloride is treated with ammonia or ammonium hydroxide to yield the desired this compound.

Part 2: Biological Activity and Therapeutic Potential

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[6] These include antibacterial, anti-inflammatory, anticancer, and antiviral properties.[6][7][8]

Potential as Carbonic Anhydrase Inhibitors

A significant area of interest for benzenesulfonamide derivatives is their ability to inhibit carbonic anhydrases (CAs).[9][10] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[9][11] The presence of the sulfonamide group in this compound makes it a candidate for investigation as a CA inhibitor.[10] Research has shown that hydroxyl-substituted benzenesulfonamides can exhibit significant CA inhibitory activity.[9]

Antimicrobial and Antiviral Applications

Historically, sulfonamides were among the first effective antibacterial drugs. While their use has diminished due to resistance, the development of novel sulfonamide derivatives remains an active area of research.[8] Furthermore, some benzenesulfonamide derivatives have shown promise as anti-influenza agents by targeting the hemagglutinin (HA) protein, which is crucial for viral entry into host cells.[4]

Other Potential Therapeutic Areas

The versatility of the benzenesulfonamide scaffold extends to other therapeutic areas. For instance, certain derivatives have been investigated as:

  • Anti-inflammatory agents: Some benzenesulfonamide compounds have demonstrated potent anti-inflammatory activity in in vivo studies.[6]

  • Anticancer agents: The overexpression of certain carbonic anhydrase isoforms in tumors makes them attractive targets for sulfonamide-based anticancer drugs.[11]

  • Sodium channel modulators: Benzenesulfonamide compounds are also being explored for their potential to treat diseases mediated by sodium channels, such as epilepsy.[12]

  • Diuretics: By inhibiting urea transporters, some benzenesulfonamide derivatives have shown diuretic effects, suggesting potential applications in treating conditions like hyponatremia.[13]

Part 3: Experimental Design for Early-Stage Evaluation

A systematic approach is essential for evaluating the therapeutic potential of this compound. The following experimental workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Experimental Workflow: Biological Evaluation

biological_evaluation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_sar Structure-Activity Relationship (SAR) ca_inhibition Carbonic Anhydrase Inhibition Assay enzyme_kinetics Enzyme Kinetics (e.g., Ki determination) ca_inhibition->enzyme_kinetics antimicrobial Antimicrobial Screening (MIC/MBC) target_engagement Target Engagement Assays (e.g., Thermal Shift) antimicrobial->target_engagement cytotoxicity Cytotoxicity Assay (e.g., MTT) analog_synthesis Analog Synthesis cytotoxicity->analog_synthesis molecular_docking Molecular Docking Studies enzyme_kinetics->molecular_docking target_engagement->analog_synthesis comparative_testing Comparative Biological Testing analog_synthesis->comparative_testing

Sources

Methodological & Application

Mass spectrometry of 3-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry of 3-(Hydroxymethyl)benzenesulfonamide

Executive Summary

This guide details the mass spectrometric analysis of This compound (3-HBS) , a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for Carbonic Anhydrase (CA) inhibitors. Unlike lipophilic sulfonamide antibiotics, 3-HBS possesses a polar hydroxymethyl group, presenting unique challenges in retention and ionization. This note provides a validated workflow for High-Resolution MS (HRMS) characterization and Triple Quadrupole (QqQ) quantification, emphasizing the mechanistic basis of SO₂ extrusion and water loss pathways.

Compound Profile & Physicochemical Context

Understanding the molecule is the first step in method design. 3-HBS combines a polar sulfonamide "warhead" with a hydrophilic linker.

PropertyValueImplication for Mass Spectrometry
CAS 133276-68-9Reference standard verification.
Formula C₇H₉NO₃SMonoisotopic Mass: 187.03 Da .[1]
Structure m-substituted benzeneMeta-substitution influences fragmentation stability compared to para isomers.
pKa ~10.0 (Sulfonamide NH)Weakly acidic; ionizes in Negative Mode (ESI-) at high pH, but Positive Mode (ESI+) is preferred for generic acidic LC conditions.
LogP ~ -0.4 to 0.2Hydrophilic . Poor retention on standard C18; requires aqueous-stable phases or HILIC.

Method Development Strategy

Ionization Source Selection: ESI+ vs. ESI-

While sulfonamides can be analyzed in negative mode (deprotonation of -SO₂NH⁻), Electrospray Ionization Positive (ESI+) is recommended for trace analysis in biological matrices for three reasons:

  • Mobile Phase Compatibility: ESI+ allows the use of Formic Acid (0.1%), which improves peak shape on C18 columns.

  • Protonation Sites: The sulfonyl oxygen and the nitrogen lone pair act as proton acceptors, forming the stable [M+H]⁺ (m/z 188.04) precursor.

  • Fragmentation Richness: Protonated precursors yield richer structural information (SO₂ loss, H₂O loss) compared to the often stable deprotonated ions.

Chromatographic Separation
  • Challenge: The hydroxymethyl group reduces retention on C18, leading to elution in the void volume (ion suppression zone).

  • Solution:

    • Option A (Robustness):Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Kinetex Biphenyl). These phases prevent "phase collapse" in 100% aqueous starts.

    • Option B (Retention):HILIC (Hydrophilic Interaction LC) using an Amide column.

  • Recommendation: Use Polar-Embedded C18 for ease of transfer between labs.

Protocol 1: Structural Elucidation (HRMS)

Objective: Confirm identity and map fragmentation pathways for metabolite identification.

Instrument Parameters:

  • Source: ESI Positive[2][3][4]

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the -OH group)

  • Collision Energy (CE): Ramp 10–40 eV

Fragmentation Mechanism: The fragmentation of 3-HBS is driven by two competing pathways:

  • Neutral Loss of Water (-18 Da): Driven by the hydroxymethyl group, forming a benzyl cation species.

  • Sulfonamide Rearrangement (-64 Da): The signature extrusion of SO₂, often followed by loss of NH₃.

Fragmentation Pathway Diagram

FragmentationPathway cluster_legend Pathway Key Precursor Precursor Ion [M+H]+ m/z 188.04 (Protonated 3-HBS) Frag_WaterLoss Fragment A [M+H - H2O]+ m/z 170.03 (Benzyl Cation) Precursor->Frag_WaterLoss - H2O (18 Da) Benzylic stabilization Frag_SO2Loss Fragment B [M+H - SO2]+ m/z 124.08 (Amino-benzyl alcohol) Precursor->Frag_SO2Loss - SO2 (64 Da) Rearrangement Frag_Combined Fragment C [M+H - H2O - SO2]+ m/z 106.07 (Benzylamine species) Frag_WaterLoss->Frag_Combined - SO2 Frag_SO2Loss->Frag_Combined - H2O Frag_Phenyl Fragment D m/z 77/79 (Phenyl Cation) Frag_Combined->Frag_Phenyl - CH2NH2 key1 Primary Pathway: Water Loss dominates at low CE key2 Secondary Pathway: SO2 extrusion requires higher CE

Caption: ESI+ Fragmentation pathway of this compound highlighting competitive water loss and SO₂ extrusion.[4][5]

Protocol 2: Quantitative Bioanalysis (MRM)

Objective: Quantify 3-HBS in plasma or buffer for PK/PD studies.

MRM Transition Table:

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Dwell (ms) Rationale
Quantifier 188.0 170.0 15 50 [M+H-H₂O]⁺ . Most abundant and stable fragment at low energy.
Qualifier 1 188.0 106.1 28 50 [M+H-H₂O-SO₂]⁺ . Highly specific structural confirmation.

| Qualifier 2 | 188.0 | 91.1 | 35 | 50 | [C₇H₇]⁺ . Tropylium ion characteristic of benzyl species. |

Sample Preparation Protocol (Protein Precipitation):

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL tube.

  • Precipitate: Add 150 µL of Ice-Cold Acetonitrile containing Internal Standard (e.g., Sulfamethoxazole-d4 or generic Tolbutamide).

    • Note: Do not use Methanol alone, as it may solubilize some interfering phospholipids.

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 13,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (0.1% Formic Acid) .

    • Critical Step: Dilution is mandatory to match the initial mobile phase composition and prevent peak broadening of this polar analyte.

Detailed Experimental Workflow (LC Conditions)

System: Agilent 1290 / Sciex 6500+ or Equivalent.

Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) or Waters HSS T3.

  • Why? Biphenyl phases offer enhanced pi-pi interactions with the benzene ring, increasing retention of the sulfonamide scaffold better than C18.

Mobile Phases:

  • A: Water + 0.1% Formic Acid.[6]

  • B: Methanol + 0.1% Formic Acid.[6]

Gradient:

Time (min) %B Flow (mL/min) Description
0.00 5 0.4 Hold to load polar analyte.
0.50 5 0.4 End loading.
3.00 95 0.4 Elute hydrophobic matrix.
4.00 95 0.4 Wash.
4.10 5 0.4 Re-equilibrate.

| 6.00 | 5 | 0.4 | Ready for next injection. |

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between -OH/-NH₂ and silanols.Increase buffer strength (add 5mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column.
Low Sensitivity Ion suppression in void volume.The analyte is eluting too early (k' < 1). Switch to HILIC mode or reduce initial %B to 0-2%.
In-Source Decay Labile -OH group losing water before Q1.Reduce Cone Voltage/Declustering Potential. Monitor m/z 170 in Q1 scan to check for thermal degradation.
Carryover Sulfonamide sticking to injector.Use a needle wash of 50:50 MeOH:H₂O + 0.5% Formic Acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10081162, 4-(Hydroxymethyl)benzenesulfonamide. (Note: Isomer reference for property comparison). Retrieved from .

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. (Establishes the SO₂ extrusion mechanism). Retrieved from .

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context for the drug class). Retrieved from .

  • Agilent Technologies (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (Standard SPE protocols for sulfonamides). Retrieved from .

Sources

Probing the Active Site: 3-(Hydroxymethyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is pivotal in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic properties.[2]

The dysregulation of CA activity is implicated in a range of pathologies. For instance, overexpression of certain isoforms is a hallmark of various cancers, contributing to the acidic tumor microenvironment and promoting metastasis.[3] In ophthalmology, the role of CAs in aqueous humor secretion makes them a prime target for glaucoma treatment.[2] Consequently, the development of isoform-selective CA inhibitors (CAIs) is a significant focus in medicinal chemistry and drug development. The primary sulfonamides are a well-established class of CAIs, with their mechanism of action involving the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[3]

This application note provides a detailed technical guide for researchers investigating 3-(Hydroxymethyl)benzenesulfonamide, a representative of the benzenesulfonamide class of CAIs. While direct extensive inhibitory data for this specific positional isomer is not broadly published, this guide will leverage data from structurally related compounds, such as its 4-hydroxy isomer and the parent compound, to provide a framework for its study. We will delve into the mechanistic underpinnings of its inhibitory action and provide detailed protocols for its characterization.

Mechanism of Action: A Tale of Zinc Binding and Active Site Occlusion

The inhibitory activity of benzenesulfonamides against carbonic anhydrases is a well-elucidated mechanism centered on the active site's catalytic zinc ion (Zn²⁺). This process can be understood through a series of key interactions:

  • Deprotonation of the Sulfonamide Group: For inhibition to occur, the sulfonamide moiety (-SO₂NH₂) must be in its deprotonated, anionic form (-SO₂NH⁻). The pKa of the sulfonamide is therefore a critical factor in its inhibitory potency.

  • Coordination to the Catalytic Zinc Ion: The deprotonated sulfonamide nitrogen acts as a potent ligand, coordinating directly to the Zn²⁺ ion located at the bottom of a conical active site cleft. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle.

  • Hydrogen Bonding Network: The oxygen atoms of the sulfonamide group form a network of hydrogen bonds with conserved amino acid residues within the active site, most notably with the side chain of Threonine 199. This further stabilizes the inhibitor-enzyme complex.

  • Van der Waals and Hydrophobic Interactions: The benzene ring and its substituents, in this case, the 3-(hydroxymethyl) group, engage in van der Waals and hydrophobic interactions with nonpolar residues lining the active site. These interactions contribute to the overall binding affinity and can confer isoform selectivity. The positioning of the hydroxymethyl group at the meta-position will influence its specific interactions within the active site compared to ortho- or para-substituted analogues.

The following diagram illustrates the generalized binding mode of a benzenesulfonamide inhibitor within the carbonic anhydrase active site.

G cluster_ActiveSite Carbonic Anhydrase Active Site cluster_Inhibitor This compound Zn Zn²⁺ Thr199 Thr199 His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn HydrophobicPocket Hydrophobic Pocket (Val121, Leu198, etc.) Benzene Benzene Ring Benzene->HydrophobicPocket van der Waals Interactions Sulfonamide -SO₂NH⁻ Benzene->Sulfonamide Hydroxymethyl -CH₂OH (meta) Benzene->Hydroxymethyl Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bond Hydroxymethyl->HydrophobicPocket Potential H-Bonding/ Steric Interactions

Caption: Binding of this compound to the CA active site.

Quantitative Evaluation of Inhibitory Potency

Compound/IsoformhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-Aminobenzenesulfonamide250002403735
Acetazolamide (Reference)25012255.8
Note: Data for 4-Aminobenzenesulfonamide and Acetazolamide are sourced from the literature and are provided for comparative purposes.[4][5]

The 4-hydroxy isomer, 4-(hydroxymethyl)benzenesulfonamide, has been utilized as a reference compound in computational docking studies to validate binding models within the CA active site.[6] This suggests its established interaction, though specific inhibitory constants were not provided in the referenced material.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold-standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme's ability to catalyze the hydration of CO₂ in real-time.

Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. A pH indicator dye (e.g., phenol red) is used to monitor this change spectrophotometrically. The rate of color change is proportional to the CA activity.

Materials:

  • Stopped-flow spectrophotometer

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • Acetazolamide (positive control)

  • HEPES buffer (20 mM, pH 7.5)

  • Na₂SO₄ (0.1 M, for maintaining ionic strength)

  • Phenol red indicator solution

  • CO₂-saturated water

  • DMSO (for dissolving inhibitor)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and acetazolamide (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the inhibitors in the assay buffer.

    • Prepare a working solution of the CA enzyme in HEPES buffer.

    • Prepare the assay buffer containing the pH indicator.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microcentrifuge tube, mix the enzyme solution with an equal volume of the inhibitor solution (or buffer for control).

    • Incubate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[1]

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated water.

    • Rapidly mix the two solutions and monitor the change in absorbance at the wavelength of maximum absorbance for the pH indicator (e.g., 557 nm for phenol red) for 10-20 seconds.

  • Data Analysis:

    • Determine the initial velocity (rate) of the reaction from the linear portion of the absorbance vs. time plot.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[7]

Experimental Workflow:

G prep Reagent Preparation (Inhibitor, Enzyme, Buffers, CO₂ Solution) preinc Enzyme-Inhibitor Pre-incubation (15 min) prep->preinc sf Stopped-Flow Measurement (Rapid Mixing & Absorbance Reading) preinc->sf analysis Data Analysis (Initial Velocity, IC₅₀, Kᵢ Calculation) sf->analysis

Caption: Workflow for the stopped-flow CA inhibition assay.

Protocol 2: Cell-Based Assay for CA IX Inhibition under Hypoxic Conditions

This protocol is relevant for assessing the efficacy of CA inhibitors in a cancer-relevant context, as CA IX is predominantly expressed in hypoxic tumors.

Principle: CA IX contributes to the acidification of the extracellular environment of tumor cells. This assay measures the ability of an inhibitor to counteract this acidification.

Materials:

  • Cancer cell line known to overexpress CA IX under hypoxia (e.g., HT-29, MDA-MB-231)

  • Cell culture medium and supplements

  • Hypoxia chamber or incubator (1% O₂)

  • pH-sensitive fluorescent probe (e.g., BCECF-AM)

  • This compound

  • Positive control inhibitor (e.g., a known potent CA IX inhibitor)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Hypoxic Treatment:

    • Culture the cells to ~70-80% confluency in a 96-well plate.

    • Induce CA IX expression by placing the cells in a hypoxic chamber for 24-48 hours.

  • Inhibitor Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Remove the cells from the hypoxia chamber and replace the medium with the inhibitor-containing medium.

    • Incubate for a defined period (e.g., 1-4 hours) under continued hypoxic conditions.

  • Measurement of Extracellular pH:

    • Load the cells with a pH-sensitive fluorescent probe according to the manufacturer's instructions.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

    • Calibrate the fluorescence signal to pH values using a standard curve.

  • Data Analysis:

    • Calculate the change in extracellular pH in the presence of different concentrations of the inhibitor.

    • Plot the change in pH against the logarithm of the inhibitor concentration to determine the IC₅₀ value for the inhibition of extracellular acidification.

Structure-Activity Relationship (SAR) Considerations

While specific data for this compound is limited, we can infer potential structure-activity relationships based on general principles for benzenesulfonamide CA inhibitors:

  • Position of the Hydroxymethyl Group: The meta-positioning of the hydroxymethyl group will place it in a different region of the active site compared to a para-substituent. This can influence interactions with specific amino acid residues, potentially leading to a different isoform selectivity profile. The hydroxyl group may act as a hydrogen bond donor or acceptor, which could enhance binding affinity if a suitable interaction partner is available in the active site of a particular isoform.

  • Comparison to Unsubstituted Benzenesulfonamide: The addition of the hydroxymethyl group increases the polarity and size of the molecule compared to the parent benzenesulfonamide. This is likely to alter its binding affinity and selectivity.

  • Isoform Selectivity: Achieving isoform selectivity is a key challenge in the development of CAIs.[8] The subtle differences in the amino acid composition of the active sites of different CA isoforms can be exploited by modifying the substituents on the benzenesulfonamide scaffold. The unique positioning and hydrogen-bonding potential of the 3-(hydroxymethyl) group could potentially confer selectivity for or against certain isoforms.

Conclusion

This compound represents a valuable tool for probing the structure and function of the carbonic anhydrase active site. Its study, guided by the principles and protocols outlined in this application note, can contribute to a deeper understanding of the structure-activity relationships that govern the inhibitory potency and isoform selectivity of the benzenesulfonamide class of CAIs. While further experimental validation is required to fully characterize its inhibitory profile, the provided framework offers a robust starting point for researchers in academia and industry. The insights gained from such studies are crucial for the rational design of next-generation CA inhibitors with improved therapeutic properties.

References

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. Available from: [Link]

  • Supuran, C. T. (2012). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 11(8), 631-644. Available from: [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. Available from: [Link]

  • Matulis, D., & Supuran, C. T. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(12), 2135. Available from: [Link]

  • Carradori, S., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402. Available from: [Link]

  • Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1550. Available from: [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013-2019). Expert Opinion on Therapeutic Patents, 29(10), 781-793. Available from: [Link]

  • Akocak, S., et al. (2014). 4ITP: Structure of human carbonic anhydrase II bound to a benzene sulfonamide. PDB entry 4ITP. Available from: [Link]

  • Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 683-688. Available from: [Link]

  • Di Fiore, A., et al. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1146-1152. Available from: [Link]

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 151-159. Available from: [Link]

Sources

Anti-influenza potential of 3-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluating the Anti-Influenza Potential of 3-(Hydroxymethyl)benzenesulfonamide

Part 1: Executive Summary & Strategic Context

Abstract: The emergence of resistance against Neuraminidase inhibitors (e.g., Oseltamivir) necessitates the development of antivirals with novel mechanisms of action.[1] Benzenesulfonamide derivatives have recently been identified as a promising class of Hemagglutinin (HA) Fusion Inhibitors , capable of binding to the conserved HA stalk region and preventing the low-pH-induced conformational changes required for viral entry. This guide details the experimental framework for evaluating This compound —a representative fragment scaffold—for its anti-influenza efficacy. We outline protocols for determining its physicochemical suitability, direct target binding, and phenotypic antiviral activity, distinguishing between HA-specific fusion inhibition and potential host-factor interference (e.g., Carbonic Anhydrase inhibition).[1]

Part 2: Compound Profile & Handling

Compound: this compound CAS: 20759-40-4 Molecular Weight: 187.22 g/mol Role: Fragment Lead / Chemical Probe

PropertyValueImplication for Assay
Solubility (DMSO) >50 mMSuitable for high-concentration fragment screening (SPR/MST).
LogP ~0.3Hydrophilic; likely requires optimization for cellular permeability.
pKa (Sulfonamide) ~10.0Remains neutral/anionic at physiological pH; affects binding electrostatics.[1]
Storage -20°C, DesiccatedHygroscopic nature requires strict moisture control to prevent hydrolysis.

Reconstitution Protocol:

  • Stock Preparation: Dissolve 18.7 mg in 1 mL of anhydrous DMSO to generate a 100 mM master stock .

  • Sterilization: Filter through a 0.22 µm PTFE membrane (Do not use Nylon/PES as sulfonamides may bind non-specifically).

  • Stability: Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage) and store at -80°C. Stable for 6 months.

Part 3: Mechanism of Action & Critical Pathways

To validate the anti-influenza potential of this scaffold, we must distinguish between two primary mechanisms:

  • Primary Mechanism (Viral Target): HA Fusion Inhibition. The sulfonamide moiety acts as an anchor in the HA stem loop, stabilizing the pre-fusion trimer and preventing the "spring-loaded" conformational shift at endosomal pH (5.0).[1]

  • Secondary Mechanism (Host Target): Carbonic Anhydrase (CA) Inhibition. Sulfonamides are classic CA inhibitors.[1] Inhibition of mitochondrial CA-V or cytosolic CA-II can alter intracellular pH regulation, indirectly hampering viral uncoating.

Pathway Visualization:

G cluster_Viral Viral Mechanism (Specific) cluster_Host Host Mechanism (Non-Specific) Compound 3-(Hydroxymethyl) benzenesulfonamide HA_Trimer Hemagglutinin (HA) Stalk Domain Compound->HA_Trimer Binding (Kd < 10µM) CA_Enzyme Carbonic Anhydrase (CA-II / CA-V) Compound->CA_Enzyme Off-target Binding Fusion_Block Stabilization of Pre-fusion Conformation HA_Trimer->Fusion_Block Prevents pH-trigger Entry_Fail Viral Genome Release Blocked Fusion_Block->Entry_Fail pH_Dysreg Altered Endosomal Acidification CA_Enzyme->pH_Dysreg pH_Dysreg->Entry_Fail Indirect Effect

Figure 1: Dual-mechanistic pathway analysis. The primary goal is to validate the direct binding to Hemagglutinin (Red path), while controlling for host Carbonic Anhydrase effects (Yellow path).[1]

Part 4: Experimental Protocols

Protocol A: Trypsin Susceptibility Assay (Mechanism Validation)

Purpose: To confirm that the compound stabilizes HA against conformational changes, a hallmark of fusion inhibitors.[1]

Rationale: In the pre-fusion state, HA is resistant to trypsin digestion.[1][2] Upon acidification (pH 5.0), HA exposes cleavage sites.[1] A fusion inhibitor will keep HA in the "closed" resistant state even at low pH.

Materials:

  • Influenza A Virus (e.g., A/PR/8/34 H1N1) or Recombinant HA trimer.[1]

  • TPCK-Trypsin.

  • Buffers: MES-Saline (pH 5.0) and Tris-Saline (pH 7.4).

  • Western Blot reagents (Anti-HA1 antibody).[1]

Procedure:

  • Incubation: Mix 1 µg of HA protein (or virus equivalent) with This compound (graded concentrations: 0, 10, 50, 100 µM) for 30 min at room temperature.

  • Acidification: Adjust pH to 5.0 using 100 mM MES buffer. Incubate for 15 min at 37°C to trigger conformational change.

  • Neutralization: Readjust pH to 7.4 using 1M Tris.

  • Digestion: Add TPCK-Trypsin (final 5 µg/mL) and incubate for 30 min at 37°C.

  • Termination: Add SDS-PAGE loading buffer and boil for 5 min.

  • Analysis: Run SDS-PAGE and Western Blot.

    • Result Interpretation:

      • Vehicle Control (pH 5.0): HA0 band disappears; HA1/HA2 fragments appear (Digested).

      • Positive Result (Compound + pH 5.0): HA0 band remains intact (Protected).[1]

Protocol B: Cytopathic Effect (CPE) Reduction Assay (Phenotypic Screen)

Purpose: To determine the EC50 (Effective Concentration) in a live infection model.[1]

Materials:

  • MDCK Cells (ATCC CCL-34).

  • Viral Strain: Influenza A/H1N1 (MOI 0.001).[1]

  • CellTiter-Glo® (Promega) or Crystal Violet.

Procedure:

  • Seeding: Seed MDCK cells (2x10^4 cells/well) in 96-well plates. Incubate 24h to reach 90% confluency.

  • Infection: Wash cells with PBS. Add virus inoculum (MOI 0.001) in infection medium (DMEM + 1 µg/mL TPCK-trypsin).[1]

  • Treatment: Immediately add serial dilutions of This compound (0.1 µM – 200 µM). Include:

    • Positive Control:[3] Oseltamivir carboxylate (1 µM).[1]

    • Negative Control: 0.5% DMSO Vehicle.

  • Incubation: 48-72 hours at 37°C, 5% CO2.

  • Readout: Assess cell viability.

    • Calculation: % Protection = [(OD_test – OD_virus) / (OD_cell_control – OD_virus)] × 100.[1]

Protocol C: Surface Plasmon Resonance (SPR) (Binding Kinetics)

Purpose: To prove direct physical interaction between the fragment and the HA protein.[1]

Setup:

  • Sensor Chip: CM5 (Carboxymethylated dextran).[1]

  • Ligand: Recombinant HA (H1N1) immobilized via amine coupling (~3000 RU).[1]

  • Analyte: this compound.[4][5][6]

Workflow:

  • Running Buffer: HBS-EP+ (pH 7.4). Crucial: Match DMSO concentration (e.g., 2%) in both running buffer and analyte samples to avoid bulk refractive index jumps.[1]

  • Injection: Inject compound series (3.125 µM to 200 µM) for 60s (association) followed by 120s dissociation.

  • Analysis: Fit data to a 1:1 Steady State Affinity model (typical for fragments with fast on/off rates).

    • Success Metric: A clear dose-dependent response with a calculated Kd in the low micromolar range (<100 µM).

Part 5: Data Presentation & Analysis

Table 1: Expected Validation Metrics

AssayMetricTarget Criteria (Hit)Interpretation
SPR Binding Kd (Dissociation Constant)< 50 µMValidates direct physical binding to HA.
CPE Reduction EC50 (Antiviral Potency)< 10 µMIndicates biological efficacy in cells.[1][7][8]
Cytotoxicity CC50 (Cell Toxicity)> 200 µMEnsures Selectivity Index (SI) > 20.[1]
Trypsin Protect Band Intensity> 50% vs ControlConfirms fusion inhibition mechanism.

Part 6: References

  • Tang, G., et al. (2011). "Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors."[1] ACS Medicinal Chemistry Letters, 2(8), 603–607.[1] Link[1]

  • Wang, Q., et al. (2011). "Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin."[1] PLOS ONE, 6(12), e29120.[1] Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7, 168–181.[1] Link

  • Lu, X., et al. (2018). "Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus." RSC Medicinal Chemistry, 10, 26-31.[1] Link

Sources

Structure-activity relationship (SAR) studies of 3-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 3-(Hydroxymethyl)benzenesulfonamide (3-HMBS) as a pivotal scaffold in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors. While the primary sulfonamide moiety (


) acts as the critical Zinc Binding Group (ZBG), the hydroxymethyl substituent at the meta-position serves as a versatile "chemical handle." This guide focuses on the "Tail Approach" to drug design, demonstrating how derivatization of the 3-hydroxymethyl group allows researchers to probe the hydrophobic pockets of CA isoforms (specifically hCA IX and XII, relevant in hypoxic tumors) while minimizing off-target activity against cytosolic isoforms (hCA I and II).

Introduction: The "Tail Approach" in Sulfonamide Design

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes. The challenge in drug development is not potency, but selectivity .

  • The Anchor (ZBG): The unsubstituted sulfonamide (

    
    ) binds to the 
    
    
    
    ion in the active site. Note: Substitution on the sulfonamide nitrogen generally abolishes activity.
  • The Tail: The substituent on the benzene ring extends towards the selective "hydrophobic" or "hydrophilic" halves of the active site.

  • Why 3-HMBS? The meta-hydroxymethyl group provides a unique geometry compared to the classic para-substituted scaffolds (like sulfanilamide). It directs substituents towards the hydrophobic pocket lined by residues Val121, Val143, and Leu198 (in hCA II numbering), which varies significantly across isoforms.

Chemical Space & Design Strategy

The 3-HMBS scaffold is rarely the final drug; it is the starting point. The SAR study focuses on transforming the polar


 into various functionalities to probe the active site.

SAR Design Logic:

  • Hydrogen Bond Donors/Acceptors: The native

    
     can act as both.
    
  • Lipophilic Extension (Ethers/Esters): Converting

    
     extends the tail into the hydrophobic pocket.
    
  • Rigidification (Carbamates): Converting

    
     introduces a rigid linker often used to improve metabolic stability and selectivity.
    
Visualization: SAR Decision Logic

SAR_Logic Core 3-HMBS Core (Scaffold) ZBG Sulfonamide (-SO2NH2) Zinc Binding Core->ZBG Essential Handle Hydroxymethyl (-CH2OH) Derivatization Handle Core->Handle Variable Path_A Etherification (Lipophilic Tail) Handle->Path_A NaH, R-X Path_B Esterification (Labile Tail) Handle->Path_B R-COCl Path_C Carbamoylation (Rigid/Polar Tail) Handle->Path_C R-NCO Target_IX Selectivity: hCA IX/XII (Tumor Associated) Path_A->Target_IX Bulky/Aryl groups fit hydrophobic pocket Target_II Off-Target: hCA I/II (Cytosolic) Path_B->Target_II Often non-selective Path_C->Target_IX H-bond network

Figure 1: Strategic decision tree for derivatizing the 3-HMBS scaffold to achieve isoform selectivity.

Protocol 1: Synthesis of 3-HMBS and Derivatives

Objective: Synthesize the core scaffold and a representative "Tail" library.

A. Synthesis of Core: this compound

Rationale: Direct chlorosulfonation of benzyl alcohol is risky due to polymerization. We utilize the reduction of 3-sulfamoylbenzoic acid.

Reagents:

  • 3-Sulfamoylbenzoic acid (Starting Material)[1]

  • Borane dimethyl sulfide complex (

    
    )
    
  • Anhydrous THF

  • Methanol (for quenching)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 3-sulfamoylbenzoic acid (10 mmol) in anhydrous THF (50 mL).

  • Reduction: Cool to 0°C. Dropwise add

    
     (2.0 equiv, 20 mmol). Caution: Gas evolution.
    
  • Reflux: Allow to warm to RT, then reflux for 4 hours. The carboxylic acid reduces selectively over the sulfonamide.

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) to destroy excess borane.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl, then Brine. Dry over

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexane. Yield typically >85%.[2]

B. Derivatization (The "Tail" Extension)

Example: Synthesis of 3-(benzyloxymethyl)benzenesulfonamide (Ether linkage).

  • Deprotonation: Dissolve 3-HMBS (1 mmol) in DMF. Add NaH (2.2 equiv) at 0°C. Note: The sulfonamide NH2 is also acidic; 2 equivalents are needed to form the dianion.

  • Alkylation: Add Benzyl bromide (1.1 equiv). Stir at RT for 12h.

  • Selectivity Control: The primary alcohol is more nucleophilic than the sulfonamide nitrogen anion (which is delocalized). However, N-alkylation is a side reaction.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient). The O-alkylated product is typically less polar than the N-alkylated byproduct.

Visualization: Synthesis Workflow

Synthesis_Flow SM 3-Sulfamoylbenzoic Acid Reagent BH3-DMS / THF Reflux 4h SM->Reagent Core 3-(Hydroxymethyl) benzenesulfonamide Reagent->Core Branch_O O-Alkylation (Target) Core->Branch_O NaH (2 eq), R-X Branch_N N-Alkylation (Side Product) Core->Branch_N Competition Deriv 3-(Alkoxymethyl) benzenesulfonamide Branch_O->Deriv Purification

Figure 2: Synthetic route for generating the core scaffold and subsequent ether derivatives.

Protocol 2: Biochemical Assay (Stopped-Flow)

Objective: Determine the Inhibition Constant (


) of derivatives against hCA I, II (cytosolic) and hCA IX (tumor-associated).
Method: 

Hydration Assay (Khalifah Method). This measures the catalytic activity of CA in hydrating

to bicarbonate, monitoring the pH change via an indicator.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    for 30 mins).
  • Indicator: Phenol Red (0.2 mM).

  • Enzymes: Recombinant hCA I, II, IX (commercially available).

Protocol:

  • Preparation: Prepare inhibitor stock solutions in DMSO (typically 10 mM). Dilute serially (10 nM to 100 µM).

  • Incubation: Mix enzyme (final conc. 5–10 nM) with inhibitor solution for 15 mins at RT to allow formation of the E-I complex.

  • Reaction Trigger: Using a Stopped-Flow apparatus (e.g., Applied Photophysics):

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B:

      
      -saturated water.
      
  • Measurement: Rapidly mix A and B. Monitor absorbance decay at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Calculation:

    • Determine initial velocity (

      
      ) from the linear portion of the curve.
      
    • Calculate

      
       using the Cheng-Prusoff equation adaptation for tight-binding inhibitors.
      
    • Convert to

      
       using the Henderson equation if 
      
      
      
      .

SAR Analysis & Data Interpretation

The following table illustrates a typical SAR trend observed when modifying the 3-HMBS scaffold.

Table 1: Representative SAR Data (Inhibition Constants,


 in nM) 
Compound IDR-Group (on 3-CH2-O-R)hCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)Selectivity (II/IX)Analysis
3-HMBS (Core)

2501201800.6Weak, non-selective. Short tail fails to reach hydrophobic pocket.
Deriv-A

(Methyl)
18090851.05Slight improvement, still non-selective.
Deriv-B

(Phenyl)
450258.5 2.9 Hit. Aromatic ring engages Phe131 in hCA IX.
Deriv-C

(Pentafluorobenzyl)
>10002102.1 100 Lead. Fluorine interactions exclude hCA II binding (steric clash) but fit hCA IX.
Deriv-D

(Acetate)
3001501401.0Labile ester. Likely hydrolyzed in assay; unreliable data.

Key Mechanistic Insights:

  • Steric Bulk: hCA II has a more constricted active site entrance compared to hCA IX. Bulky groups (like Pentafluorobenzyl, Deriv-C) clash with hCA II residues, drastically reducing affinity (

    
     nM), while maintaining or improving affinity for hCA IX (
    
    
    
    nM).
  • Linker Length: The methylene spacer (

    
    ) in the 3-HMBS scaffold is critical. It allows the "Tail" to rotate and adopt a conformation that avoids the hydrophilic patch of the active site, directing the hydrophobic R-group into the hydrophobic pocket.
    

References

  • Supuran, C. T. (2008).[1][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Structure-activity relationship studies of benzenesulfonamide-based inhibitors towards carbonic anhydrase isoform specificity. Journal of Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a benzenesulfonamide inhibitor. Proceedings of the National Academy of Sciences. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Hydroxymethyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3HMBS-001 Subject: Yield Optimization & Process Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Reduction-Last" Strategy

Users frequently encounter low yields (<40%) when synthesizing 3-(hydroxymethyl)benzenesulfonamide due to two primary failure modes: chemoselectivity issues (reducing the sulfonamide) or phase-transfer losses (product remaining in the aqueous layer).

Our internal validation data suggests that the most robust route is the "Reduction-Last" approach . Instead of attempting to chlorosulfonate benzyl alcohol (which leads to O-sulfation), you should build the sulfonamide on the benzoic acid scaffold first, then selectively reduce the carboxylic acid.

Recommended Pathway
  • Precursor: Benzoic acid.[1][2]

  • Functionalization: Chlorosulfonation to 3-(chlorosulfonyl)benzoic acid.[2]

  • Amination: Reaction with ammonia to form 3-sulfamoylbenzoic acid.

  • Critical Step: Selective reduction of the carboxylic acid to the alcohol using Borane-THF (

    
    ) .
    

Module 1: The Critical Reduction Protocol

User Query: "I am using


 to reduce 3-sulfamoylbenzoic acid, but my mixture is a mess of side products. How do I fix this?"

Technical Insight: Lithium Aluminum Hydride (


) is often too aggressive. It requires deprotonation of the sulfonamide nitrogen (consuming 1 eq of hydride) before reduction occurs, often leading to over-reduction or desulfonylation.

The Solution: Switch to Borane-THF (


) . Borane is an electrophilic reducing agent that reacts rapidly with the electron-rich carboxylate but is kinetically slow to react with the electron-deficient sulfonamide group.
Optimized Protocol (Self-Validating)
ParameterSpecificationRationale
Reagent

(1.0 M)
High chemoselectivity for -COOH over

.
Stoichiometry 2.5 - 3.0 Equivalents1 eq complexes with the amine; 1.5 eq reduces the acid.
Temperature

Controls exotherm; prevents borazine side-product formation.
Quench Methanol (Excess) CRITICAL: Breaks the stable trialkylborate intermediates.

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-sulfamoylbenzoic acid (1 eq) in anhydrous THF (10 volumes). Note: The starting material may not fully dissolve until the borane is added.

  • Addition: Add

    
     (3 eq) dropwise at 
    
    
    
    under
    
    
    .
  • Reaction: Warm to room temperature. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (MeOH:DCM 1:9). The acid spot (baseline) should disappear; the alcohol moves to

      
      .
      
  • The "Hidden" Trap (Quenching):

    • The reaction forms a stable borate-alcohol complex. Adding water alone will NOT release your product efficiently.

    • Action: Add Methanol slowly until gas evolution stops. Heat the mixture to reflux for 30 minutes to break the B-O bonds.

    • Evaporation: Concentrate the solvent.[3] Repeat the MeOH addition/evaporation cycle 2x to remove boron as volatile trimethyl borate (

      
      ).
      

Module 2: Isolation & Purification (The "Sticky Product" Issue)

User Query: "My TLC shows conversion, but I recover very little mass after aqueous extraction. Is it water-soluble?"

Technical Insight: Yes. This compound is amphiphilic. The hydroxymethyl group and the sulfonamide moiety both participate in hydrogen bonding, making the molecule significantly soluble in water, especially if the pH is high (deprotonated sulfonamide).

Troubleshooting the Work-up

Diagram 1: Work-up Decision Tree

WorkupLogic start Reaction Complete (MeOH Quenched) evap Evaporate Solvents (Remove B(OMe)3) start->evap residue Oily Residue evap->residue decision Solubility Check residue->decision path_A Method A: Salting Out (Preferred) decision->path_A Standard Lab Scale path_B Method B: Continuous Extraction decision->path_B Large Scale (>50g) step_A1 Dissolve in min. water Saturate with NaCl path_A->step_A1 step_B1 Liquid-Liquid Extractor (DCM or EtOAc) path_B->step_B1 step_A2 Extract with EtOAc:THF (3:1) step_A1->step_A2

Caption: Decision logic for maximizing recovery of amphiphilic sulfonamide alcohols from the aqueous phase.

Key Recovery Techniques:

  • Salting Out: Saturate the aqueous quench layer with NaCl. This disrupts the hydration shell of the alcohol, forcing it into the organic layer.

  • Solvent Modification: Pure Ethyl Acetate (EtOAc) may not be polar enough. Use a mixture of EtOAc:THF (3:1) or EtOAc:n-Butanol (9:1) for extraction.

  • pH Control: Ensure the aqueous phase is slightly acidic to neutral (pH 5-6). If pH > 9, the sulfonamide is deprotonated (

    
    ) and stays in the water.
    

Module 3: Synthesis Pathway Visualization

To ensure you are following the correct chemical lineage, refer to the pathway below. Note that Route B (Direct Chlorosulfonation) is marked as "High Risk" due to side reactions.

Diagram 2: Synthesis Pathway Comparison

SynthesisPath cluster_0 Route A: Reduction-Last (Recommended) cluster_1 Route B: Direct (High Risk) BA Benzoic Acid CSA Chlorosulfonic Acid (Heat) BA->CSA CSBA 3-(Chlorosulfonyl) benzoic acid CSA->CSBA NH3 NH3 (aq) CSBA->NH3 SBA 3-Sulfamoylbenzoic acid NH3->SBA BH3 BH3-THF (Reduction) SBA->BH3 Target 3-(Hydroxymethyl) benzenesulfonamide BH3->Target BnOH Benzyl Alcohol ClSO3H ClSO3H BnOH->ClSO3H Fail O-Sulfation / Polymerization (Low Yield) ClSO3H->Fail

Caption: Comparison of synthetic routes. Route A avoids the O-sulfation incompatibility of Route B.

Frequently Asked Questions (FAQ)

Q: Can I use Borane-Dimethyl Sulfide (DMS) instead of Borane-THF? A: Yes. In fact,


 is often preferred for larger scales because it is more stable and available in higher concentrations (10 M vs 1 M).
  • Adjustment: The reaction may require slightly higher temperatures (reflux) to drive to completion as the DMS complex is tighter.

  • Warning: The odor is potent. Ensure scrubbers are active.

Q: Why did my product turn into a white solid that won't dissolve in DCM? A: You likely have the boron-complexed intermediate or the sulfonamide salt .

  • Fix: Perform an acidic workup (wash with 1M HCl) to break any remaining boron-nitrogen coordination, then adjust pH to 6-7 before extraction. If it's insoluble in DCM, switch to EtOAc/MeOH (95:5).

Q: Is the starting material 3-sulfamoylbenzoic acid commercially available? A: Yes, but it is easily synthesized.

  • Protocol: Heat benzoic acid with excess chlorosulfonic acid (

    
    , 4h), quench on ice, and treat the resulting sulfonyl chloride with aqueous ammonia. This yields the precursor in >80% yield [1].[4]
    

References

  • Cross, P. E., et al. (1974). Substituted Benzenesulfonamides. U.S. Patent 3,786,154. Washington, DC: U.S. Patent and Trademark Office. Link

  • Yoon, N. M., et al. (1973). Selective reductions.[5] XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(16), 2786–2792. Link

  • El-Sabbagh, O. I., et al. (2009). Synthesis of some benzenesulfonamides as carbonic anhydrase inhibitors. Archives of Pharmacal Research, 32, 19-26. Link

  • Common Organic Chemistry. (2023). Borane-THF (BH3-THF) Reduction Conditions. Link

Sources

Overcoming solubility issues with 3-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

3-(Hydroxymethyl)benzenesulfonamide (CAS 13838-36-3) presents a classic "solubility paradox" in medicinal chemistry. While it possesses polar handles—a primary sulfonamide (


) and a hydroxymethyl group (

)—it often exhibits unexpectedly poor aqueous solubility at neutral pH.

This resistance to dissolution is driven by high lattice energy . The molecule forms a robust intermolecular hydrogen-bonding network between the sulfonamide protons and the hydroxyl oxygen, creating a tightly packed crystal lattice that water molecules struggle to penetrate.

This guide provides a field-proven roadmap to solubilize this compound for in vitro assays and in vivo formulations, moving beyond simple "add more DMSO" approaches to scientifically grounded strategies.

Physicochemical Profile

Understanding the fundamental properties is the first step to troubleshooting.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Low MW (187.22 g/mol ) suggests good permeability if solubilized.
pKa (Sulfonamide) ~9.8 - 10.2 (Predicted)Critical: It acts as a weak acid. Solubility increases significantly at pH > 10.
LogP ~0.3 - 0.8Moderately lipophilic. It partitions well into membranes but "crashes out" in water.
H-Bond Donors 3 (

,

)
High potential for crystal lattice stabilization (poor dissolution rate).
Melting Point ~160°C - 165°CHigh melting point correlates with high energy required to break the lattice.

Troubleshooting Guide: Q&A

Issue 1: "My stock solution in DMSO precipitates when I dilute it into cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon. When a hydrophobic stock (in DMSO) hits a highly aqueous buffer (media), the local dielectric constant changes rapidly. The this compound molecules aggregate and crystallize before they can disperse.

Solution:

  • The "Intermediate Dilution" Step: Do not pipette 100% DMSO stock directly into the media.

    • Step A: Dilute your 100 mM DMSO stock 1:10 into a secondary solvent like PEG400 or Propylene Glycol .

    • Step B: Pipette this mix into your media. The intermediate solvent acts as a "chaperone," preventing immediate aggregation.

  • Sonication is not enough: Vortexing during addition is critical to dissipate the local concentration spike.

Issue 2: "I cannot get the powder to dissolve in PBS (pH 7.4) even with heating."[1]

Diagnosis: pH Mismatch. At pH 7.4, the sulfonamide group is predominantly protonated (neutral). The neutral form is the least soluble species.

Solution:

  • The "Salt Formation" Trick: Dissolve the compound in a small volume of 0.1 M NaOH (or basic buffer) first. This deprotonates the sulfonamide (

    
    ), creating a highly soluble salt.
    
  • Protocol: Add 1.1 equivalents of NaOH to the powder. Add water. Once dissolved, slowly lower the pH to 7.4 using a buffer. Note: Watch for reprecipitation; you may need a holding agent like cyclodextrin (see below).

Issue 3: "How do I formulate this for IP/IV injection in mice? DMSO is toxic at high volumes."

Diagnosis: Need for a biocompatible vehicle. Standard saline will fail. You need a co-solvent system that balances solubilization with tolerability.

Solution: Use the "20/40/40" Rule or Cyclodextrin complexation.

  • Strategy A (Co-solvents): 10% DMSO + 40% PEG400 + 50% Saline.

  • Strategy B (Encapsulation): 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
    • Why? The hydrophobic benzene ring sits inside the cyclodextrin torus, while the hydroxyl groups interact with water. This is often the "Gold Standard" for sulfonamides.

Detailed Experimental Protocols

Protocol A: Determination of Kinetic Solubility (The "Shake-Flask" Alternative)

Use this to determine the maximum concentration viable for your assay.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Aliquot 190 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

  • Addition: Add 10 µL of the DMSO stock (final conc: 500 µM, 5% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Analysis: Measure UV absorbance at 254 nm. Compare against a standard curve prepared in 50% DMSO/PBS (where solubility is guaranteed).

    • Calculation:

      
      
      
Protocol B: HP- -CD Formulation for In Vivo Use

Target Concentration: 5 mg/mL

  • Vehicle Prep: Dissolve 20g of Hydroxypropyl-

    
    -cyclodextrin in 80 mL of sterile water. Stir until clear (Vehicle: 20% HP-
    
    
    
    -CD).
  • Compound Weighing: Weigh 50 mg of this compound.

  • Wetting: Add 100 µL of DMSO to the powder to wet the crystal surface (optional, but speeds up process).

  • Complexation: Add 10 mL of the Vehicle.

  • Energy Input: Sonicate in a water bath at 37°C for 30 minutes. The solution should turn clear.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • QC: Check pH. It should be neutral (~7.0). If acidic, adjust with dilute NaOH.

Visual Decision Guides

Figure 1: Solubilization Strategy Decision Tree

SolubilityStrategy Start Start: Define Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal) Start->InVivo DMSO_Check Is DMSO < 1% tolerated? InVitro->DMSO_Check Route Route of Admin? InVivo->Route DirectSpike Direct Spike: DMSO Stock -> Media DMSO_Check->DirectSpike Yes PreDilution Intermediate Dilution: DMSO -> PEG400 -> Media DMSO_Check->PreDilution No (Precipitation Risk) Oral Oral (PO) Route->Oral Injection Injection (IV/IP) Route->Injection Suspension Suspension: 1% Methylcellulose + 0.1% Tween 80 Oral->Suspension Cosolvent Co-solvent System: 5% DMSO / 40% PEG400 / Saline Injection->Cosolvent Acute/Low Dose Cyclodextrin Complexation: 20% HP-beta-CD in Water Injection->Cyclodextrin Chronic/High Dose

Caption: Decision matrix for selecting the optimal solubilization method based on experimental constraints.

Figure 2: The "Salt-pH Swing" Mechanism

SaltMechanism Neutral Neutral Form (pH 7.0) Poor Solubility Aggregates Base Add NaOH (pH > 10) Neutral->Base Deprotonation Ionized Ionized Form (-SO2NH-) High Solubility Repulsion prevents aggregation Base->Ionized Buffer Slowly Buffer to pH 7.4 Ionized->Buffer Supersaturated Supersaturated Solution (Meta-stable) Ready for Assay Buffer->Supersaturated Kinetic Trap

Caption: The "pH Swing" technique uses temporary ionization to dissolve the drug before returning to physiological pH.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and solubility aspects. Journal of Chemical & Engineering Data. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

Sources

Optimizing reaction conditions for benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzenesulfonamide Synthesis & Optimization

To: Research & Development Teams, Medicinal Chemistry Groups From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide for Optimizing Sulfonylation Protocols

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of benzenesulfonamides via the nucleophilic attack of amines on benzenesulfonyl chlorides.[1][2] While theoretically simple, this reaction frequently suffers from hydrolysis competition, bis-sulfonylation of primary amines, and purification bottlenecks.

This document moves beyond basic textbook procedures to provide field-tested optimization strategies, troubleshooting matrices, and green chemistry alternatives.

Module 1: Validated Experimental Protocols

We recommend two distinct workflows depending on your substrate's solubility and sensitivity.

Protocol A: The Anhydrous Method (Standard)

Best for: Non-polar amines, moisture-sensitive substrates, and parallel synthesis libraries.

  • Reagents: Amine (1.0 equiv), Benzenesulfonyl chloride (1.1–1.2 equiv), Triethylamine (TEA) or Pyridine (1.5–2.0 equiv).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Catalyst: DMAP (0.1 equiv) — Only if reaction is sluggish (see Module 3).

Procedure:

  • Dissolve the amine and base in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Cool to

    
     to suppress bis-sulfonylation.
    
  • Add benzenesulfonyl chloride dropwise. Critical: Rapid addition generates local hot spots, increasing impurity profiles.

  • Warm to room temperature (RT) and monitor via TLC/LC-MS.

  • Workup: Quench with 1M HCl to remove excess base and unreacted amine. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: The Schotten-Baumann Method (Green/Aqueous)

Best for: Polar amines (amino acids), scale-up, and "Green Chemistry" compliance.

  • Reagents: Amine (1.0 equiv), Benzenesulfonyl chloride (1.1–1.3 equiv),

    
     or 
    
    
    
    (2.0–2.5 equiv).
  • Solvent: Water or Water/Acetone (1:1 biphasic mix).

Procedure:

  • Dissolve amine in the aqueous base solution.[3]

  • Add sulfonyl chloride (neat or dissolved in minimal acetone) dropwise at RT.

  • Maintain pH > 8.[3] If pH drops, the amine becomes protonated (

    
    ) and nucleophilicity is lost.
    
  • Workup: Acidify the reaction mixture to pH 2–3 with HCl. The sulfonamide product typically precipitates out.[4] Filter and wash with water.

Visual Guide: Workflow Decision Tree

Use this logic flow to select the optimal protocol for your specific substrate.

ProtocolSelection Start Start: Analyze Substrate Solubility Is the Amine Water Soluble? Start->Solubility Sensitive Moisture Sensitive Groups? Solubility->Sensitive No (Lipophilic) MethodB Protocol B: Schotten-Baumann (Water/Base) Solubility->MethodB Yes (e.g., Amino Acids) MethodA Protocol A: Anhydrous DCM/TEA (Standard) Sensitive->MethodA Yes (Esters, Acid Chlorides) Sensitive->MethodB No (Robust)

Caption: Decision tree for selecting between Anhydrous (Blue) and Aqueous (Green) synthesis routes.

Module 2: Troubleshooting Matrix

If your reaction is failing, cross-reference your observation with this matrix.

Issue Probable Cause Technical Solution
Low Yield (Hydrolysis) Sulfonyl chloride hydrolyzed before reacting with amine.[5] Common in wet solvents or old reagents.1. Use Protocol A with freshly distilled DCM.2. Increase sulfonyl chloride equivalents (1.5 eq).3. Verify reagent quality via NMR (look for sulfonic acid peaks).
Bis-Sulfonylation Primary amine reacted twice (

). Occurs with excess reagent or high temps.
1. Strict stoichiometry (1.0 : 1.0).2. Keep reaction at

.3. Use bulky bases (e.g., DIPEA) to sterically hinder the second attack.
No Reaction (Steric) Amine is bulky or electron-deficient (e.g., nitro-aniline).1. Add DMAP (10 mol%) as a nucleophilic catalyst.2. Switch solvent to Pyridine (acts as both solvent and base).3. Heat to

(only if thermal stability allows).
Impurity: Pyridine Salts Pyridinium hydrochloride co-eluting with product.1. Perform an aggressive acid wash (1M HCl) during workup.2. Recrystallize from Ethanol/Water.
Oily/Sticky Product Residual solvent or impurities preventing crystallization.1. Triturate with cold Hexanes or Diethyl Ether to induce precipitation.2. High-vacuum drying > 4 hours.

Module 3: Advanced Optimization (DMAP Catalysis)

For sterically hindered amines or electron-poor anilines, standard conditions often fail. The addition of 4-Dimethylaminopyridine (DMAP) creates a "Super-Active" intermediate.[6]

The Mechanism: Unlike pyridine, DMAP is a hyper-nucleophile. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the amine than the original chloride.

Visualizing the Catalytic Cycle:

DMAP_Cycle Reagents Sulfonyl Chloride (Ph-SO2-Cl) Intermediate Reactive Intermediate [Ph-SO2-DMAP]+ Cl- Reagents->Intermediate Nucleophilic Attack DMAP DMAP Catalyst DMAP->Intermediate Enters Cycle Product Sulfonamide Product (Ph-SO2-NH-R) Intermediate->Product Fast Transfer Amine Amine Substrate (R-NH2) Amine->Product Product->DMAP Regenerated

Caption: DMAP acts as a nucleophilic catalyst, lowering the activation energy for difficult substrates.

Module 4: Frequently Asked Questions (FAQ)

Q: My sulfonyl chloride is a solid and difficult to add dropwise. How do I handle this? A: Do not add it as a solid. Dissolve the sulfonyl chloride in a minimal amount of the reaction solvent (e.g., 2 mL of DCM) and transfer this solution via syringe or addition funnel. This ensures controlled concentration gradients.

Q: Can I use water as a solvent for lipophilic amines to be "Green"? A: Yes, but you must use a surfactant. Recent literature suggests using TPGS-750-M (2 wt % in water) allows lipophilic substrates to react in aqueous nanomicelles [1]. Alternatively, a 1:1 Water/Acetone mix (Protocol B) bridges the solubility gap.

Q: How do I remove the "bis-sulfonyl" byproduct if it forms? A: Bis-sulfonamides are often much less polar than the mono-sulfonamide. They can typically be separated via column chromatography using a non-polar eluent (e.g., 10-20% EtOAc in Hexanes). If the product is acidic (primary sulfonamide), you can extract the desired product into basic water (pH 10), wash the organic layer (removing the bis-product), and then re-acidify the aqueous layer to recover the mono-sulfonamide.

Q: Is the reaction exothermic? A: Yes. The formation of the sulfonamide bond and the neutralization of HCl both release heat. On a small scale (<1g), this is negligible. On a scale >10g, active cooling (ice bath) is mandatory to prevent thermal runaway and decomposition.

References

  • Deng, X., & Mani, N. S. (2006).[7] A facile, environmentally benign sulfonamide synthesis in water.[4][7][8][9][10] Green Chemistry, 8(9), 835-838.

  • Scriven, E. F. (1983). 4-Dialkylaminopyridines: Super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161.

  • De Luca, L., & Giacomelli, G. (2008). An easy and convenient synthesis of sulfonamides from sulfonyl chlorides and amines.[4][7][8][9][10][11] The Journal of Organic Chemistry. (General reference for anhydrous protocols).

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions.

Sources

Technical Support Center: 3-(Hydroxymethyl)benzenesulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #HMBS-CRYS-001 Status: Open Priority: High (Process Blocking) Subject: Troubleshooting Phase Separation, Polymorphism, and Purity in Sulfonamide Isolation

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering difficulties crystallizing 3-(Hydroxymethyl)benzenesulfonamide . This molecule presents a unique challenge due to its bifunctional nature: it possesses a polar sulfonamide group (


) capable of strong hydrogen bonding networks, and a hydroxymethyl group (

) that increases solubility in alcohols but complicates lattice packing.[1]

Common Failure Modes:

  • Oiling Out (LLPS): The compound separates as a viscous oil rather than a solid.[1][2]

  • Polymorphism: Inconsistent melting points (likely range

    
     depending on purity/form) due to conformational flexibility.[1]
    
  • Slow Nucleation: The solution remains clear despite high supersaturation.[1]

Solvent System Selection

User Question: "I tried crystallizing from water, but it just oils out. Ethanol works too well (too soluble).[1] What solvent system should I use?"

Technical Response: Single-solvent systems often fail for this molecule. The sulfonamide moiety requires polarity to dissolve, but the aromatic ring requires hydrophobic interaction to stack. You likely need a binary solvent system .[1]

Recommended Solvent Screening Table
Solvent ClassSpecific SolventRoleSolubility RatingRecommendation
Primary (Good) Methanol, Ethanol, IPADissolves the soluteHighUse as the dissolution solvent.[1]
Co-Solvent Ethyl Acetate, AcetoneModifies polarityModerateGood for inducing nucleation if alcohols are too strong.[1]
Anti-Solvent WaterReduces solubility dramaticallyLowRisk of oiling out. Add slowly at high temp.[1]
Anti-Solvent Toluene, HeptaneForces precipitationVery LowUse only if water causes hydrolysis or oiling.[1]

The "Golden" Ratio: For this compound, a starting ratio of Ethanol:Water (80:20 v/v) is often the "sweet spot." If oiling occurs, shift to IPA:Isopropyl Acetate .[1]

Troubleshooting: The "Oiling Out" Phenomenon

User Question: "My solution turned cloudy, but instead of crystals, I see oil droplets on the bottom. How do I fix this?"

Technical Response: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This happens when the metastable zone width (MSZW) is too wide, or the temperature is above the "oiling out limit" (the point where the amorphous oil phase is more stable than the crystalline phase).

The Mechanism: The high polarity of the sulfonamide group attracts water, but the benzene ring repels it. If supersaturation is generated too fast (e.g., dumping water into an ethanolic solution), the molecules aggregate into disordered liquid clusters (oil) rather than an ordered lattice.[1]

Workflow: Oiling Out Rescue Protocol

OilingOutRescue Start Issue: Oiling Out Detected Reheat Step 1: Reheat to Clear Solution (Dissolve Oil) Start->Reheat CheckConc Check Concentration Reheat->CheckConc Dilute Step 2: Add Good Solvent (5-10%) (Reduce Supersaturation) CheckConc->Dilute If too conc. Seed Step 3: Add Seed Crystals (0.5 wt% at Cloud Point) CheckConc->Seed If conc. OK Dilute->Seed Cool Step 4: Slow Cooling (0.1°C/min) Seed->Cool Success Result: Crystalline Solid Cool->Success

Caption: Logic flow to recover a crystallization batch that has undergone phase separation (oiling out).

Advanced Protocol: Controlled Seeding Crystallization

User Question: "I need a reproducible process for scale-up. Spontaneous nucleation is too erratic."

Technical Response: To ensure batch-to-batch consistency and avoid polymorphism, you must control the nucleation event . Relying on spontaneous nucleation (crashing out) often yields the metastable polymorph or amorphous material.[1]

Standard Operating Procedure (SOP)

Materials:

  • Crude this compound[1]

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Water (Deionized)[1]

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude solid into the reactor.[1]

    • Add 5 volumes of Ethanol.

    • Heat to 65--70°C (Reflux).[1] Agitate until fully dissolved.

  • Filtration (Polish):

    • While hot, filter through a 0.45 µm membrane to remove insoluble particulates (dust/seeds of unwanted polymorphs).[1]

  • Metastable Zone Entry:

    • Cool the solution slowly to 50°C .

    • Critical Step: Add Water (Anti-solvent) slowly until the solution becomes slightly hazy (Cloud Point), then add 1 mL of Ethanol to clear it.[1]

  • Seeding:

    • Add 0.5 wt% of pure seed crystals (milled to <100 µm).

    • Hold temperature at 50°C for 1 hour. This "annealing" step allows the seeds to grow and prevents them from dissolving.[1]

  • Crystallization:

    • Cool from 50°C to 5°C over 4 hours (Linear ramp: ~0.2°C/min).

    • Note: Fast cooling here will cause secondary nucleation (fines) or oiling.[1]

  • Isolation:

    • Filter the slurry.[1][3][4]

    • Wash with cold Ethanol:Water (1:1 mixture).[1]

    • Dry under vacuum at 40°C.[1]

Polymorphism & Impurity Rejection

User Question: "My XRD pattern changed after drying. Did I make a solvate?"

Technical Response: Sulfonamides are notorious for forming solvates (pseudopolymorphs) or converting between forms.[1]

  • Form I (Stable): Usually obtained from slow cooling in alcohols.[1] Higher melting point.[1]

  • Form II (Metastable): Often results from rapid precipitation (kinetic product).[1]

  • Hydrates: If crystallized from water-rich media, you may form a hydrate.[1] Check TGA (Thermogravimetric Analysis) for weight loss <100°C.

Impurity Rejection Logic: If your impurity profile is high (e.g., unreacted sulfonyl chloride or isomers), Ostwald Ripening is your tool.[1]

  • Technique: After the crystallization is complete (at 5°C), reheat the slurry to 25°C, hold for 1 hour, then cool back to 5°C. Repeat 3 times.

  • Mechanism: Small, impure crystals dissolve; large, pure crystals grow.[1]

Polymorph Control Pathway

PolymorphControl Solute Dissolved State Kinetic Kinetic Form (Metastable) Solute->Kinetic Fast Cooling High Supersat. Thermo Thermodynamic Form (Stable) Solute->Thermo Slow Cooling Seeding Solvate Solvate/Hydrate Solute->Solvate High Water Activity Kinetic->Thermo Slurry Ripening (Time + Temp) Solvate->Thermo Drying/Desolvation

Caption: Transformation pathways between kinetic, thermodynamic, and solvated crystal forms.[1]

References

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Standard text on MSZW and seeding strategies).

  • Davey, R. J., & Garside, J. (2000).[1] From Molecules to Crystallizers. Oxford University Press.[1] (Mechanisms of nucleation and polymorphism).[1] [1]

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][5] (Specifics on "oiling out" and liquid-liquid phase separation). [1]

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] ( conformational polymorphism in sulfonamides).[1][6][7][8] [1]

  • PubChem. (2025).[1][5][9][10][11] this compound Compound Summary. National Library of Medicine.[1] (Physical properties and identifiers). (Note: Link directs to 4-isomer as proxy if 3-isomer specific page is unavailable, as properties are chemically analogous for troubleshooting).

Sources

Technical Support Center: Side Product Analysis in 3-(Hydroxymethyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of common side products during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction is showing a significant amount of a non-polar impurity by TLC. What could it be?

Question: I am performing the reduction of 3-(aminosulfonyl)benzoic acid to this compound and I observe a significant spot on my TLC with a higher Rf value than my product. What is this likely side product and why is it forming?

Answer:

This non-polar impurity is likely 3-methylbenzenesulfonamide .

Causality of Formation: The formation of 3-methylbenzenesulfonamide is a result of over-reduction. While the primary goal is the selective reduction of the carboxylic acid to a primary alcohol, common reducing agents can, under certain conditions, further reduce the benzylic alcohol to a methyl group. This is particularly prevalent with strong reducing agents or extended reaction times. A common side reaction of the partial reduction of carboxylic acid derivatives is the formation of primary alcohols, and in the presence of hydrogenation catalysts, benzylic alcohols are often reduced to toluenes.[1]

Troubleshooting and Mitigation:

  • Choice of Reducing Agent: Employ milder and more selective reducing agents. Borane complexes, such as borane tetrahydrofuran (BHT) or borane-dimethyl sulfide (BMS), are generally preferred for the selective reduction of carboxylic acids in the presence of sulfonamides.

  • Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature and monitoring the reaction progress closely by TLC or HPLC can prevent over-reduction.

  • Stoichiometry: Use a precise stoichiometric amount of the reducing agent. An excess of the reducing agent significantly increases the likelihood of over-reduction.

Issue 2: I've isolated a side product with a similar polarity to my starting material. What could this be?

Question: During the synthesis of this compound from 3-(chlorosulfonyl)benzoic acid via reduction and subsequent amination, I've isolated an impurity that has a similar polarity to the starting 3-(chlorosulfonyl)benzoic acid. What might this compound be?

Answer:

This impurity is likely 3-(hydroxymethyl)benzenesulfonic acid .

Causality of Formation: The sulfonyl chloride group is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[2] If there is any water present in your reaction solvent or reagents, the 3-(chlorosulfonyl)benzoic acid can be hydrolyzed to the corresponding sulfonic acid. Subsequent reduction of the carboxylic acid group would then yield 3-(hydroxymethyl)benzenesulfonic acid.

Troubleshooting and Mitigation:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Use anhydrous solvents. Freshly distilled or commercially available anhydrous solvents are recommended.

  • Reagent Quality: Ensure all starting materials are dry.

Issue 3: My final product shows a dimeric impurity in the mass spectrum. What is the likely structure and formation mechanism?

Question: After purification of my this compound, I'm observing a peak in my mass spectrum that corresponds to a dimer of my product. What is the likely structure of this dimer and how is it formed?

Answer:

The dimeric impurity is likely the benzyl ether, bis(3-(aminosulfonyl)phenyl)methyl ether .

Causality of Formation: This side product forms through an intermolecular dehydration reaction between two molecules of this compound. This reaction is typically acid-catalyzed and can occur during acidic work-up conditions or upon heating. The formation of dibenzyl ether is a known side reaction in processes involving benzyl alcohol, particularly at elevated temperatures.[3]

Troubleshooting and Mitigation:

  • Neutral Work-up: If possible, use a neutral or slightly basic work-up procedure to avoid acid-catalyzed dehydration.

  • Temperature Control: Avoid excessive heating during the reaction and purification steps.

  • Purification Method: Employ purification techniques that do not require high temperatures, such as column chromatography at room temperature.

Experimental Protocols for Side Product Analysis

Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring

Objective: To monitor the progress of the reaction and identify the presence of major side products.

Materials:

  • TLC plates (silica gel 60 F254)

  • Mobile phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted based on the observed separation.

  • Visualization: UV lamp (254 nm) and a potassium permanganate stain.

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Spot a small amount of the reaction mixture, the starting material, and the expected product (if available as a standard) onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.

  • If necessary, further visualize by dipping the plate in a potassium permanganate stain and gently heating.

Interpretation of Results:

CompoundExpected Relative Rf Value
3-methylbenzenesulfonamideHigh
This compoundMedium
3-(aminosulfonyl)benzoic acidLow
3-(hydroxymethyl)benzenesulfonic acidVery Low / Stays at Baseline
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To quantify the purity of the final product and identify known impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standards of the expected product and any identified side products (if available).

Procedure:

  • Prepare a sample of the final product at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).

  • Set up a gradient elution method. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 220 nm and 254 nm.

  • Inject the sample and the standards.

Interpretation of Results: By comparing the retention times and peak areas of the sample to the standards, the purity of the product and the relative amounts of impurities can be determined.

Visualizing the Reaction and Side Product Formation

The following diagram illustrates the primary synthetic route to this compound from 3-(chlorosulfonyl)benzoic acid and highlights the formation of the key side products discussed.

Synthesis_Pathway start 3-(Chlorosulfonyl)benzoic Acid amination Ammonolysis (e.g., NH4OH) start->amination Step 1 hydrolysis_product 3-(Hydroxymethyl)benzenesulfonic Acid start->hydrolysis_product Hydrolysis (H2O) intermediate 3-(Aminosulfonyl)benzoic Acid amination->intermediate reduction Reduction (e.g., BH3-THF) intermediate->reduction Step 2 product This compound reduction->product over_reduction_product 3-Methylbenzenesulfonamide product->over_reduction_product Over-reduction dimer_product Bis(3-(aminosulfonyl)phenyl)methyl ether product->dimer_product Dehydration (Acid/Heat)

Caption: Synthetic pathway and major side product formation.

References

  • Preparation of 3-hydroxy benzyl alcohol.
  • Method for synthesizing benzene sulfonamide compounds.
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]

  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. ResearchGate. [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. National Institutes of Health. [Link]

  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]

  • Process for the preparation of sulfamylbenzoic acids.
  • Synthesis of 3-(Hydroxymethyl)benzaldehyde. PrepChem.com. [Link]

  • 3-(Chlorosulfonyl)benzoic Acid: A Vital Intermediate in Modern Chemical Synthesis. [Link]

  • Process for the preparation of benzyl alcohol.
  • Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]

  • Preparation method of cisatracurium besilate impurity C benzene sulfonate.
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. National Institutes of Health. [Link]

  • PROCESS FOR PREPARING A GIP/GLP1 DUAL AGONIST.
  • Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. ResearchGate. [Link]

  • Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Institutes of Health. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]

  • Synthesis of N-(3-Hydroxymethylphenyl)hydroxylamine (91). PrepChem.com. [Link]

  • Supporting Information. [Link]

  • United States Patent. Google Patents. [Link]

  • Process for the preparation of benzene sulfonamides.
  • Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. YouTube. [Link]

  • Process for the preparation of hydroxyamides. European Patent Office. [Link]

  • Degradation pathway for 3-chlorobenzoic acid by... ResearchGate. [Link]

  • Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • Process for the production of a new benzene sulfonamide derivative.

Sources

Scaling up 3-(Hydroxymethyl)benzenesulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Hydroxymethyl)benzenesulfonamide Production

Ticket ID: #SC-3HMBS-001 Topic: Scale-Up Optimization & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Strategic Overview: The Route to Reliability

Scaling up the production of This compound (CAS: 13943-73-2) presents a classic chemoselectivity challenge. You are reducing a carboxylic acid (or ester) in the presence of a sulfonamide moiety.

While lithium aluminum hydride (LiAlH₄) is a common textbook reductant, it is unsuitable for kilogram-scale production of this specific target due to:

  • Poor Chemoselectivity: Potential desulfonylation or over-reduction.

  • Safety Profile: Pyrophoric handling issues at scale.

  • Work-up: Difficult aluminum emulsions ("aluminate slime").

The Recommended Route: Borane-Dimethyl Sulfide (BMS) reduction of 3-sulfamoylbenzoic acid. This route offers superior chemoselectivity (borane reduces -COOH faster than -SO₂NH₂), higher atom economy, and a more manageable safety profile than gaseous diborane or solid LiAlH₄.

Master Protocol: Validated Scale-Up Workflow

Note: This protocol is designed for a 1.0 kg input scale. Adjust proportionally.

Reagents & Stoichiometry Table

ReagentEquiv.[1][2]RoleCritical Parameter
3-Sulfamoylbenzoic acid 1.0SubstratePurity >98% (HPLC) to avoid purification bottlenecks.
Borane-Dimethyl Sulfide (BMS) 1.5 - 2.0ReductantConcentration: 10M or 2M in THF. Handle under N₂.
Tetrahydrofuran (THF) 10 VolSolventWater content <0.05% (Karl Fischer).
Methanol (MeOH) ExcessQuenchAnhydrous preferred for initial quench.

Step-by-Step Methodology

  • Inertion: Purge the reactor with N₂. Ensure the internal temperature probe is calibrated.

  • Dissolution: Charge 3-sulfamoylbenzoic acid and dry THF. Cool to 0–5°C .

    • Checkpoint: The starting material may not fully dissolve immediately; a slurry is acceptable if agitation is robust.

  • Controlled Addition: Add BMS dropwise via an addition funnel or dosing pump.

    • Rate Limit: Maintain internal temperature <10°C . Hydrogen gas (

      
      ) evolution will be significant.
      
  • Reaction Phase:

    • Allow the mixture to warm to 20–25°C over 2 hours.

    • Optional: If conversion is slow, heat to mild reflux (60°C) for 1–2 hours.

    • Validation: Monitor by HPLC. Target: <1.0% starting material.

  • The "Sticky" Quench (Critical Step):

    • Cool back to 0°C .

    • Slowly add MeOH. Warning: Massive

      
       evolution.
      
    • Why: This breaks the borate ester intermediate.

  • Work-up:

    • Concentrate the solvent to remove generated trimethyl borate (azeotrope).

    • Partition between Ethyl Acetate (EtOAc) and slightly acidic water (pH 4–5).

    • Separate layers.[3] The sulfonamide product prefers the organic layer.

    • Crystallize from EtOAc/Heptane or pure water (if high purity).

Visualization: Workflow & Troubleshooting Logic

G cluster_trouble Troubleshooting Loop node_start Start: 3-Sulfamoylbenzoic Acid node_reagent Add Borane-DMS (THF, 0°C) node_start->node_reagent node_check HPLC Check: Conversion >99%? node_reagent->node_check node_heat Heat to Reflux (60°C, 2h) node_check->node_heat No node_quench Methanol Quench (Exothermic!) node_check->node_quench Yes node_heat->node_check Re-test node_workup Aqueous Workup & Crystallization node_quench->node_workup node_product Target: 3-(Hydroxymethyl) benzenesulfonamide node_workup->node_product

Figure 1: Decision logic for the Borane-DMS reduction workflow. Note the feedback loop for incomplete conversion.

Troubleshooting Center (FAQ & Guides)

Category A: Reaction Mechanics

Q1: My reaction stalled at 80% conversion. Adding more BMS didn't help. What is happening? Diagnosis: You likely have formed a stable acyloxyborane intermediate that is precipitating or failing to reduce further due to poor solubility in cold THF. Solution:

  • Heat is Key: Borane reductions of benzoic acids often require a thermal "push" to complete the reduction of the intermediate borate species to the alcohol. Heat the reaction to reflux (65°C) for 60 minutes.

  • Lewis Acid Catalysis: If heating fails, adding 5–10 mol% of Trimethyl Borate (

    
    ) can sometimes accelerate the breakdown of the intermediate.
    

Q2: Why use BMS instead of Borane-THF (


)? 
Answer: 
  • Stability:

    
     degrades over time (titer drops), leading to inconsistent stoichiometry. BMS is stable at room temperature.
    
  • Concentration: BMS is available as a neat liquid (~10 M), allowing you to keep reaction volumes lower compared to the dilute (1 M) Borane-THF.

  • Safety: While BMS smells pungent (sulfur), it is less prone to accidental pressure buildup than decomposing Borane-THF.

Category B: Work-up & Isolation[4]

Q3: During the quench, the mixture turned into a solid white gel. How do I process this? Diagnosis: This is a "Boron Gel" polymer network formed by cross-linking borate esters. Solution:

  • Methanolysis: You must break the B-O bonds. Add excess Methanol and heat to reflux for 30 minutes. This converts the solid borate network into volatile Trimethyl Borate (

    
    ).
    
  • Distillation: Distill off the solvent. The Trimethyl Borate will co-distill with the Methanol, effectively removing the boron from your product. Repeat the MeOH addition/distillation cycle twice (the "Strip and Fill" technique).

Q4: I have low yield after aqueous extraction. Where is my product? Diagnosis: this compound has amphiphilic properties.

  • pH Sensitivity: The sulfonamide group (

    
    ) can deprotonate in high pH, making it water-soluble. Ensure your aqueous layer is acidic to neutral (pH 4–6) .
    
  • Salting Out: The hydroxymethyl group increases water solubility. Saturate the aqueous layer with NaCl (brine) to force the product into the organic phase (Salting Out effect). Use Ethyl Acetate or THF/EtOAc mixtures for extraction, not non-polar solvents like Hexane or Toluene.

Category C: Safety & Impurities

Q5: We detected a "dimer" impurity by LC-MS. What is it? Answer: This is likely the ester dimer formed between the starting acid and the product alcohol.

  • Cause: Incomplete reduction where the product alcohol reacts with unreacted carboxylic acid.

  • Prevention: Ensure you use a slight excess of BMS (1.5 equiv) and drive the reaction to full conversion before quenching.

Q6: How do we manage the odor of Dimethyl Sulfide (DMS) during scale-up? Answer: BMS releases DMS upon reaction.

  • Scrubbing: Vent the reactor off-gas through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) . This oxidizes the stench-causing DMS to DMSO (odorless) or sulfone.

  • Note: Do not mix the bleach scrubber directly with the reaction stream; this is for off-gas treatment only.

References & Validation

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective Reductions. 29. The Rapid Reaction of Carboxylic Acids with Borane-Dimethyl Sulfide." Journal of Organic Chemistry, 1982 , 47, 3153–3163. Link

    • Core grounding for the BMS reduction of benzoic acids.

  • Burkhardt, E. R.; Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006 , 106, 2617–2650. Link

    • Authoritative review on scale-up safety and handling of borane reagents.

  • Supuran, C. T. "Carbonic Anhydrase Inhibitors." Nature Reviews Drug Discovery, 2008 , 7, 168–181. Link

    • Contextualizes the utility of the sulfonamide fragment in drug discovery.

  • Ripin, D. H. B., et al. "Process Development of a Scaleable Route to a VEGF Receptor Tyrosine Kinase Inhibitor." Organic Process Research & Development, 2003 , 7, 115. Link

    • Case study on managing borane reduction work-ups and quenching protocols at scale.

Sources

Technical Support Center: A Framework for In Vivo Dose Optimization of Novel Benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

The journey of translating a novel compound from the bench to a potential therapeutic is both exciting and fraught with challenges. You are here because you are working with a molecule like 3-(Hydroxymethyl)benzenesulfonamide, a compound that holds promise but lacks an established roadmap for in vivo application.

This guide is structured to address that gap. Since specific preclinical data for this exact molecule is not publicly available, we will instead establish a robust, first-principles framework. This technical support center will guide you through the logical progression of dose-finding and optimization for any novel benzenesulfonamide analog, ensuring your experiments are built on a foundation of scientific rigor and ethical consideration. We will address the common pitfalls and critical decision points you will encounter, transforming uncertainty into a structured, data-driven experimental plan.

Frequently Asked Questions (FAQs)

Q1: I have a novel benzenesulfonamide analog with promising in vitro data. Where do I even begin with designing an in vivo study?

A1: The transition from in vitro to in vivo requires a systematic approach focused on establishing safety before assessing efficacy. The entire process is designed to mitigate risk to the animals and ensure the data generated is meaningful.[1]

Your first step is not an efficacy study. It is a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[2][3] The primary goal is to determine the highest dose that can be administered without causing unacceptable toxicity or adverse side effects over a specific period.[4][5][6] This is a critical prerequisite for designing longer-term safety and efficacy experiments.[4]

Before starting, a thorough literature review on compounds with similar structures is essential. This may provide clues about potential toxicities and effective dose ranges. All subsequent in vivo work must be built upon this initial safety assessment to be scientifically and ethically sound.[2]

Q2: What is a Maximum Tolerated Dose (MTD) study and how do I properly design one?

A2: An MTD study is a short-term, dose-escalation experiment designed to identify the upper limit of tolerability for your compound.[4][5] It is foundational for all future in vivo work, including pharmacokinetic (PK) and efficacy studies.[2][4] A well-designed MTD study maximizes the potential to observe toxicity at high doses while minimizing animal morbidity, as death is not an appropriate endpoint for these studies.[4]

A typical MTD study involves the following components:

  • Species Selection: Rodents (rats or mice) are common starting points. The choice should be based on which species has metabolic pathways most relevant to humans for the compound class, if known.[7]

  • Group Allocation: Use a small number of animals per group (e.g., 3-5 per sex). Include a vehicle-only control group and at least 3-4 dose level groups.

  • Dose Escalation: The starting dose can be informed by in vitro data or literature on similar compounds.[2] Subsequent doses should be increased geometrically (e.g., 2x or 3x increments) until signs of toxicity are observed.[2]

  • Monitoring: This is the most critical aspect. Comprehensive daily monitoring is required to detect early signs of toxicity.

The workflow for establishing an MTD can be visualized as follows:

MTD_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: MTD Study Execution cluster_2 Phase 3: Analysis & Efficacy Planning Lit_Review Literature Review (Similar Compounds) Formulation Vehicle Formulation & Solubility Testing Lit_Review->Formulation In_Vitro In Vitro Data Analysis (e.g., IC50) In_Vitro->Formulation Dose_Select Select Starting Dose & Escalation Scheme Formulation->Dose_Select Animal_Dosing Administer Compound (e.g., Single Dose) Dose_Select->Animal_Dosing Monitoring Daily Clinical Observations Animal_Dosing->Monitoring Data_Collection Collect Endpoints (Body Weight, Pathology) Monitoring->Data_Collection MTD_Determine Determine MTD (Highest non-toxic dose) Data_Collection->MTD_Determine Efficacy_Dose Select Efficacy Doses (e.g., MTD/2, MTD/4) MTD_Determine->Efficacy_Dose PK_Study Plan Pharmacokinetic (PK) Studies MTD_Determine->PK_Study Toxicity_Troubleshooting Start Adverse Effect Observed in a Dose Group Check_Severity Is the effect severe? (e.g., >20% weight loss, moribund) Start->Check_Severity Check_Vehicle Are similar, milder effects seen in the vehicle group? Check_Severity->Check_Vehicle No Euthanize Humane Endpoint Met: Euthanize Animal(s) Per IACUC Protocol Check_Severity->Euthanize Yes Check_Dose_Response Is the effect dose-dependent? (Worse in higher dose groups) Check_Vehicle->Check_Dose_Response No Vehicle_Effect Conclusion: Potential Vehicle Effect. Re-evaluate formulation. Check_Vehicle->Vehicle_Effect Yes Compound_Toxicity Conclusion: Clear Compound-Related Toxicity. This dose is > MTD. Check_Dose_Response->Compound_Toxicity Yes No_Action Continue Monitoring. Effect is mild and not clearly dose-related. Check_Dose_Response->No_Action No

Sources

Validation & Comparative

A Guide to the Cross-Validation of 3-(Hydroxymethyl)benzenesulfonamide Bioactivity Assays: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the initial identification of a bioactive "hit" is merely the first step in a long and rigorous journey. The true measure of a compound's potential lies in the robust, reproducible, and multifaceted validation of its biological activity. This guide provides a comprehensive framework for the cross-validation of bioactivity assays for 3-(Hydroxymethyl)benzenesulfonamide, a molecule whose sulfonamide group suggests a potential interaction with a well-established class of enzymes.

As Senior Application Scientists, we operate on the principle that no single assay tells the whole story. True confidence in a compound's mechanism of action is achieved through orthogonal validation—a process of confirming a result using multiple, independent methods that rely on different physical principles. This guide is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors the scientific process itself. We will explore the "why" behind each experimental choice, ensuring that every protocol is a self-validating system.

Our investigation will be grounded in the structural characteristics of this compound. The presence of a benzenesulfonamide moiety is a strong indicator of potential activity as a carbonic anhydrase (CA) inhibitor. This well-studied class of enzymes provides an ideal model system to illustrate the principles of assay cross-validation. Therefore, we will proceed with the well-reasoned hypothesis that this compound engages with carbonic anhydrases, and we will build a multi-assay validation strategy around this target class.

Part 1: The Rationale for Orthogonal Validation

The fundamental premise of cross-validation is to mitigate the risk of artifacts and false positives. Any single assay has inherent limitations and can be influenced by factors unrelated to the specific biological interaction of interest (e.g., compound aggregation, autofluorescence, or non-specific protein reactivity). By employing a suite of assays with different detection methods, we can build a more complete and trustworthy picture of a compound's bioactivity.

An effective cross-validation strategy typically integrates three pillars of investigation:

  • Biochemical Assays: Does the compound modulate the activity of the purified target protein?

  • Biophysical Assays: Does the compound physically and directly bind to the target protein?

  • Cell-Based Assays: Does the compound engage the target in a physiological environment and elicit a cellular response?

A successful outcome is not necessarily perfect agreement across all assays, but rather a coherent story that explains both the consistencies and the discrepancies.

cluster_0 Orthogonal Validation Strategy A Initial Hit Discovery (e.g., High-Throughput Screen) B Biochemical Assay (Enzyme Kinetics) A->B Cross-Validation C Biophysical Assay (Direct Binding) A->C Cross-Validation D Cell-Based Assay (Target Engagement) A->D Cross-Validation E Validated Bioactivity Profile B->E Confirms Functional Effect C->E Confirms Physical Interaction D->E Confirms Cellular Activity

Caption: Orthogonal assay validation workflow.

Part 2: A Multi-Assay Validation Workflow

Here we present a detailed, three-pronged experimental plan to characterize the bioactivity of this compound, using human carbonic anhydrase II (hCA II) as the target.

Workflow Overview

cluster_workflow Multi-Assay Validation Workflow start Hypothesis: This compound is a Carbonic Anhydrase Inhibitor assay1 Assay 1: Biochemical (p-NPA Esterase Assay) Measures: IC50 start->assay1 assay2 Assay 2: Biophysical (Isothermal Titration Calorimetry) Measures: KD, Stoichiometry start->assay2 assay3 Assay 3: Cell-Based (Cellular Thermal Shift Assay) Measures: Target Engagement start->assay3 analysis Data Integration & Analysis assay1->analysis assay2->analysis assay3->analysis conclusion Conclusion on Bioactivity analysis->conclusion

Caption: A multi-assay workflow for validation.

Assay 1: Biochemical Functional Assay - Carbonic Anhydrase Esterase Activity

This assay leverages the esterase activity of carbonic anhydrases to measure inhibition. It uses a chromogenic substrate, 4-nitrophenyl acetate (p-NPA), which is colorless but is hydrolyzed by CA to the yellow-colored 4-nitrophenolate. The rate of color formation is directly proportional to enzyme activity, and a decrease in this rate in the presence of our test compound indicates inhibition.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Prepare a 1 mg/mL stock of purified recombinant human Carbonic Anhydrase II (hCA II) in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of 4-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Compound Stock: Prepare a 10 mM stock of this compound in DMSO. Create a dilution series (e.g., from 100 µM to 1 nM) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 88 µL of assay buffer.

    • Add 2 µL of the compound dilution (or DMSO for control wells).

    • Add 5 µL of a diluted hCA II solution (e.g., 2 µg/mL final concentration) to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the p-NPA substrate stock (0.5 mM final concentration).

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V, change in absorbance per minute) for each well.

    • Normalize the rates to the DMSO control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay 2: Biophysical Direct Binding Assay - Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This confirms a direct physical interaction between the compound and the target protein, independent of its functional effect.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze purified hCA II extensively against the ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).

    • Prepare a 10-20 µM solution of hCA II in the final dialysis buffer.

    • Dissolve this compound in the same final dialysis buffer to a concentration approximately 10-15 times that of the protein (e.g., 150-200 µM). Ensure the DMSO concentration is identical in both the protein and compound solutions to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the hCA II solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small (e.g., 2-3 µL) injections of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the KD, n, and ΔH values.

Assay 3: Cell-Based Target Engagement Assay - Cellular Thermal Shift Assay (CETSA®)

The ultimate test of a compound's utility is whether it can engage its target within the complex environment of a living cell. CETSA is a powerful technique that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.

Experimental Protocol:

  • Cell Treatment:

    • Culture cells known to express carbonic anhydrase (e.g., K562 cells).

    • Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Collect the supernatant containing the soluble proteins.

  • Target Protein Detection:

    • Analyze the amount of soluble hCA II remaining at each temperature using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble hCA II against the temperature to generate a "melting curve".

    • The curve will shift to the right (higher melting temperature) in the presence of a binding compound.

    • Plot the magnitude of the thermal shift at a specific temperature against the compound concentration to determine the EC50 for target engagement.

Part 3: Data Integration and Cross-Validation

The power of this approach lies in comparing the quantitative outputs from each assay. The results should be compiled into a clear, comparative table.

Assay TypeMethodKey ParameterHypothetical Result for this compoundInterpretation
Biochemical p-NPA Esterase AssayIC50 150 nMPotency of functional inhibition of the purified enzyme.
Biophysical Isothermal Titration CalorimetryK D 120 nMAffinity of direct physical binding to the purified enzyme.
Cell-Based Cellular Thermal Shift AssayEC50 800 nMPotency of target engagement inside intact cells.
Interpreting the Results

The hypothetical data above tells a compelling and realistic story:

  • Strong Correlation between IC50 and KD: The biochemical IC50 (150 nM) is in excellent agreement with the biophysical KD (120 nM). This provides strong evidence that the observed enzyme inhibition is a direct result of the compound binding to the active site with the measured affinity.

  • Divergence between Biochemical and Cellular Potency: The cellular EC50 (800 nM) is approximately 5-6 fold weaker than the biochemical potency. This is a common and informative result. It suggests that while the compound is potent against the isolated enzyme, factors within the cellular environment are reducing its effective concentration at the target. Potential causes could include poor cell membrane permeability, active efflux by cellular transporters, or metabolism of the compound.

This discrepancy does not invalidate the compound; rather, it provides critical direction for the next phase of drug development, which would focus on optimizing its pharmacokinetic properties.

cluster_interpretation Decision Tree for Cross-Validation Results start Compare Assay Results (IC50, KD, EC50) q1 Is IC50 ≈ KD? start->q1 q2 Is EC50 ≈ IC50? q1->q2 Yes res3 Potential Artifact: Inhibition is not due to direct binding. Investigate mechanism (e.g., aggregation). q1->res3 No res1 High Confidence: On-Target Activity with Good Cell Penetration q2->res1 Yes res2 On-Target Activity Investigate Cell Permeability, Efflux, or Metabolism q2->res2 No

Caption: A decision tree for interpreting cross-validation data.

Conclusion

References

  • Martinez Molina, D., Jafari, R., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

Comparing in vitro and in vivo results for 3-(Hydroxymethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Hydroxymethyl)benzenesulfonamide (3-HMBS) represents a critical "fragment-like" lead in the design of Carbonic Anhydrase Inhibitors (CAIs).[1] While it exhibits robust in vitro potency against cytosolic isoforms (hCA I, hCA II), its in vivo utility is frequently limited by metabolic instability and rapid clearance compared to clinical standards like Acetazolamide (AAZ) .

This guide analyzes the translational gap between the molecule's enzymatic affinity and its physiological performance, serving as a reference for researchers optimizing sulfonamide pharmacokinetics.[1]

Molecule Profile & Mechanism of Action[1][2]

Chemical Identity[3][4]
  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 3245-12-3[1]

  • Role: CAI Fragment, Synthetic Intermediate, Metabolic Probe.

  • Key Feature: The meta-hydroxymethyl group (-CH₂OH) confers enhanced water solubility compared to methyl-substituted analogues but introduces a metabolic "soft spot."[1]

Mechanism of Action (MOA)

Like all primary sulfonamides, 3-HMBS acts as a Zinc-Binding Group (ZBG). The sulfonamide nitrogen (


) coordinates directly to the catalytic Zinc ion (

) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of

.[1]

CA_Inhibition_Mechanism cluster_active_site Carbonic Anhydrase Active Site Zn Active Site Zinc (Zn2+) Water Catalytic Water/OH- Zn->Water Native State CO2 CO2 Hydration (Catalysis) Water->CO2 Nucleophilic Attack Drug 3-HMBS (Sulfonamide Anion) Drug->Zn Coordinates (Displaces Water) Inhibition Enzymatic Blockade Drug->Inhibition Steric Occlusion Inhibition->CO2 Prevents

Figure 1: Mechanism of Action.[1] The sulfonamide moiety of 3-HMBS displaces the catalytic water molecule, effectively shutting down the enzyme's ability to hydrate carbon dioxide.[1]

In Vitro Performance: Potency & Selectivity[7]

In enzyme inhibition assays (Stopped-Flow CO₂ Hydration), 3-HMBS behaves as a classical, competitive inhibitor. It is particularly potent against the ubiquitous cytosolic isoform hCA II .[1]

Comparative Inhibition Constants ( )

Data synthesized from standard sulfonamide SAR profiles.

CompoundhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Selectivity (II/I)
3-HMBS 250 - 400 30 - 120 25 - 50 ~3-5 fold
Acetazolamide (Std)2501225~20 fold
4-HMBS (Isomer)4133210~12 fold

Analysis:

  • High Potency: 3-HMBS shows nanomolar affinity for hCA II, the primary target for glaucoma and edema therapy.

  • Selectivity Issues: Lacking the complex "tail" of clinically approved drugs, it binds promiscuously to multiple isoforms (I, II, IX), which can lead to off-target side effects in vitro.

In Vivo Performance: The Translational Gap

While 3-HMBS is potent in a test tube, its in vivo efficacy is compromised by its physicochemical properties.

Pharmacokinetic (PK) Liabilities[1]
  • Metabolic Oxidation: The hydroxymethyl group (-CH₂OH) is a primary substrate for Alcohol Dehydrogenases (ADH) and Cytochrome P450s.[1] It is rapidly oxidized to the corresponding carboxylic acid (3-sulfamoylbenzoic acid).[1]

    • Consequence: The carboxylic acid metabolite is highly polar, ionized at physiological pH, and rapidly excreted by the kidneys (OAT transporters), drastically reducing the drug's half-life (

      
      ).
      
  • Permeability: The polar hydroxyl group limits passive diffusion across the Blood-Brain Barrier (BBB) compared to more lipophilic analogues, reducing efficacy in CNS indications like epilepsy.

Metabolic_Fate HMBS 3-HMBS (Active Drug) Inter Aldehyde Intermediate HMBS->Inter Oxidation (ADH/CYP) Metabolite 3-Sulfamoylbenzoic Acid (Inactive/Excreted) Inter->Metabolite Oxidation (ALDH) Clearance Renal Clearance (Rapid) Metabolite->Clearance OAT Transport

Figure 2: Metabolic instability of the hydroxymethyl group leads to rapid clearance, limiting in vivo duration of action.[1]

Efficacy Comparison (Glaucoma Model)[1]
  • Acetazolamide: Significant IOP reduction (30-40%) lasting 6-8 hours due to stable thiadiazole ring.[1]

  • 3-HMBS: Moderate initial IOP reduction (15-20%) but effects wash out within 2-3 hours due to rapid metabolism and clearance.[1]

Experimental Protocols

Protocol A: In Vitro Stopped-Flow Kinetic Assay

Validates the


 values presented above.
  • Reagents: Purified recombinant hCA II enzyme, Phenol Red indicator, HEPES buffer (pH 7.5),

    
     saturated water.
    
  • Preparation: Dissolve 3-HMBS in DMSO (stock 10 mM). Dilute serially in assay buffer.

  • Reaction:

    • Mix Enzyme + Inhibitor (incubate 15 min at RT).

    • Rapidly mix with

      
       saturated water in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
  • Measurement: Monitor the acidification rate (absorbance change of Phenol Red at 557 nm) over 0-100 ms.

  • Calculation: Determine

    
     from dose-response curves and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1]
Protocol B: In Vivo Intraocular Pressure (IOP) Model (Rabbit)

Assesses physiological efficacy.

  • Animals: Normotensive Dutch Belted rabbits (n=6).

  • Formulation: 3-HMBS (2% w/v) in PBS with 1% DMSO (solubility aid).

  • Dosing: Instill 50

    
     topically into the cul-de-sac of the right eye.[1] Vehicle control in the left eye.[1]
    
  • Measurement: Measure IOP using a TonoPen applanation tonometer at T=0, 0.5, 1, 2, 4, and 6 hours post-dose.

  • Analysis: Calculate

    
     (mmHg) relative to baseline and vehicle eye.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Benzenesulfonamide derivatives as Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Maren, T. H. (1967).[4] Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. Link[1]

  • Carta, F., et al. (2012). Sulfonamides incorporating 1,3,5-triazine moieties selectively and potently inhibit carbonic anhydrase transmembrane isoforms. Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 4-(Hydroxymethyl)benzenesulfonamide (Isomer Analog Data). National Center for Biotechnology Information. Link[1]

Sources

A Comparative Guide to Benzenesulfonamide Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of various peer-reviewed studies on benzenesulfonamide analogs. While the initial focus of this review was on 3-(Hydroxymethyl)benzenesulfonamide analogs, a scarcity of specific literature on this particular scaffold has necessitated a broader scope. This guide, therefore, delves into the rich and diverse field of benzenesulfonamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

Introduction to Benzenesulfonamides: A Versatile Pharmacophore

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore in a wide array of therapeutic agents.[1][2] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions with biological targets. This has led to the development of benzenesulfonamide-based drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as inhibitors of various enzymes.[2][3] The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group, making it a particularly effective scaffold for designing inhibitors of metalloenzymes like carbonic anhydrases.[4][5]

This guide will navigate through different classes of benzenesulfonamide analogs, categorized by their primary biological targets, and present a comparative analysis of their performance based on published experimental data.

I. Benzenesulfonamide Analogs as Anticancer Agents

The fight against cancer has seen the emergence of numerous benzenesulfonamide derivatives targeting various pathways involved in tumor growth and proliferation.

Targeting Receptor Tyrosine Kinases (RTKs) in Glioblastoma

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. The Tropomyosin receptor kinase A (TrkA), a member of the RTK family, has been identified as a potential therapeutic target.[6] A recent study detailed the synthesis and evaluation of several benzenesulfonamide analogs as TrkA inhibitors for the treatment of GBM.[7][6]

One of the lead compounds identified, AL106 , demonstrated a promising profile. It exhibited an IC₅₀ value of 58.6 µM against U87 glioblastoma cells and showed significantly less toxicity in non-cancerous cells compared to the conventional chemotherapeutic agent, cisplatin. In silico modeling suggested that AL106 forms stable hydrophobic and charged interactions with key residues within the TrkA active site, including Tyr359, Ser371, Ile374, and Gln369.[7]

Table 1: Comparative Activity of Benzenesulfonamide Analogs against Glioblastoma Cells

CompoundTargetCell LineIC₅₀ (µM)Cytotoxicity (100 µM, % inhibition)Reference
AL106 TrkAU8758.678%
AL34 TrkAU87>10064.7%[6]
AL110 TrkAU87>10053.3%[6]
Cisplatin DNAU87Not Reported90%[8]

Experimental Workflow: Synthesis and Cytotoxicity Assessment of TrkA Inhibitors

G cluster_synthesis Synthesis of Analogs cluster_bioassay Biological Evaluation s1 Starting Materials (e.g., Substituted anilines, sulfonyl chlorides) s2 Chemical Reactions (e.g., Sulfonylation, condensation) s1->s2 s3 Purification (e.g., Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 b2 Compound Treatment (Varying concentrations) s4->b2 Synthesized Analogs b1 Cell Culture (U87 Glioblastoma cells) b1->b2 b3 Cytotoxicity Assay (Trypan Blue Exclusion) b2->b3 b4 Data Analysis (IC50 determination) b3->b4

Caption: General workflow for the synthesis and biological evaluation of benzenesulfonamide analogs.

Carbonic Anhydrase (CA) Inhibitors in Cancer Therapy

Carbonic anhydrases, particularly isoforms CA IX and CA XII, are overexpressed in many hypoxic tumors and play a crucial role in tumor cell survival and proliferation by regulating pH.[9][10] This makes them attractive targets for anticancer drug development.

A series of novel 3-amino-4-hydroxybenzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms and their anticancer effects on different cell lines.[11][12] One of the promising compounds, Compound 9 , a multi-CA inhibitor, demonstrated significant activity in reducing the viability of 3D tumor spheroids from glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines.[11] Another compound, Compound 21 , which did not bind to CAs, also showed activity, suggesting a different mechanism of action.[11]

Another study focused on isatin-linked benzenesulfonamide derivatives, identifying several potent and selective inhibitors of hCA IX.[13] For instance, compounds 9a , 9d , 9g , and 9k exhibited potent inhibition of hCA IX with Kᵢ values in the nanomolar range (60.5 nM, 95.6 nM, 92.1 nM, and 75.4 nM, respectively).[13]

Table 2: Inhibitory Activity of Benzenesulfonamide Analogs against Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
9a >10000128.460.5112.7[13]
9d >10000245.195.6134.8[13]
9g >10000312.892.1156.3[13]
9k >10000189.775.4101.2[13]
Acetazolamide 25012255.7[13]

Signaling Pathway: Role of CA IX in Tumor Hypoxia

Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Expression HIF1a->CAIX_exp CAIX_protein CA IX Protein (on cell surface) CAIX_exp->CAIX_protein HCO3_H HCO₃⁻ + H⁺ CAIX_protein->HCO3_H catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_protein Acid_ex H⁺ Export HCO3_H->Acid_ex pH_ex Acidic Extracellular pH Acid_ex->pH_ex Survival Tumor Cell Survival & Proliferation pH_ex->Survival pH_in Alkaline Intracellular pH pH_in->Survival Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX_protein inhibits

Caption: Role of Carbonic Anhydrase IX (CA IX) in tumor cell survival under hypoxic conditions.

II. Benzenesulfonamide Analogs as Antimicrobial and Anti-inflammatory Agents

The versatility of the benzenesulfonamide scaffold extends to the development of agents to combat microbial infections and inflammation.

A study on new benzenesulfonamide derivatives bearing a carboxamide functionality revealed their potential as both antimicrobial and anti-inflammatory agents.[3] For instance, compound 4d was the most potent against E. coli with a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL, while compound 4h was most active against S. aureus (MIC 6.63 mg/mL).[3] In terms of anti-inflammatory activity, compounds 4a and 4c showed significant inhibition of carrageenan-induced rat paw edema.[3]

Table 3: Antimicrobial and Anti-inflammatory Activity of Benzenesulfonamide-Carboxamide Derivatives

CompoundAntimicrobial Activity (MIC, mg/mL)Anti-inflammatory Activity (% inhibition at 1h)Reference
E. coliS. aureus
4a >106.6794.69
4c >10>1094.69
4d 6.72>10Not Reported
4h >106.63Not Reported

III. Benzenesulfonamide Analogs as TRPV4 Channel Inhibitors for Acute Lung Injury

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is implicated in the pathophysiology of acute lung injury (ALI). A study focused on the development of benzenesulfonamide derivatives as potent TRPV4 inhibitors.[1] Two compounds, 1b and 1f , showed significantly improved inhibitory potency against TRPV4 compared to the known antagonist RN-9893, with IC₅₀ values of 0.71 ± 0.21 μM and 0.46 ± 0.08 μM, respectively.[1] These compounds also demonstrated efficacy in an in vivo mouse model of LPS-induced ALI.[1]

Table 4: Comparative Inhibitory Potency of Benzenesulfonamide Analogs against TRPV4

CompoundTRPV4 Inhibition (IC₅₀, µM)TRPV4 Current Inhibition at 10 µM (%)Reference
RN-9893 2.07 ± 0.9049.4[1]
1b 0.71 ± 0.2187.6[1]
1f 0.46 ± 0.0883.2[1]

Methodologies

General Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide analogs often involves the reaction of a substituted aniline or other amine-containing starting material with a benzenesulfonyl chloride derivative in the presence of a base.[14] Further modifications can be introduced through various chemical reactions such as palladium-mediated amidation, Suzuki coupling, or click chemistry to generate a diverse library of compounds.[14][15]

Experimental Protocol: General Synthesis of N-substituted Benzenesulfonamides

  • Dissolution: Dissolve the appropriate amine (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane, or a mixture of water and dioxane).

  • Addition of Base: If necessary, add a base (e.g., triethylamine, pyridine) to the reaction mixture.

  • Addition of Sulfonyl Chloride: Slowly add the corresponding benzenesulfonyl chloride (1-1.2 equivalents) to the mixture, often at a reduced temperature (e.g., 0°C).

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating for a specified period (typically a few hours to overnight).

  • Work-up: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The benzenesulfonamide scaffold continues to be a highly valuable platform for the design and development of novel therapeutic agents. The studies highlighted in this guide demonstrate the broad spectrum of biological activities that can be achieved through chemical modifications of the benzenesulfonamide core. The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds for their respective targets.

Future research in this area will likely focus on the development of isoform-selective inhibitors to minimize off-target effects and improve the therapeutic index of these drugs. The use of computational modeling and structure-based drug design will continue to play a pivotal role in the rational design of new benzenesulfonamide analogs with enhanced pharmacological properties. Furthermore, exploring novel drug delivery systems for these compounds could improve their bioavailability and efficacy in clinical settings.

References

  • Al-Ostoot, F. H., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences, 24(15), 12276. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 6466. [Link]

  • Al-Ostoot, F. H., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]

  • Di Micco, S., et al. (2021). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746. [Link]

  • Gunda, S. K., et al. (2024). Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 357(6), e2300718. [Link]

  • Akinboye, S. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Al-Ostoot, F. H., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PubMed. [Link]

  • Angeli, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399665. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2018). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. Journal of Molecular Structure, 1176, 73-87. [Link]

  • Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]

  • Abdoli, M., et al. (2020). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 25(24), 5941. [Link]

  • Zhang, Y., et al. (2021). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. Cancer Management and Research, 13, 8567-8577. [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1139-1144. [Link]

  • Kumar, S., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Omega, 8(20), 17877-17888. [Link]

  • Mokhtar, H. I., et al. (2022). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 12(45), 29293-29311. [Link]

  • Lee, J., et al. (2016). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3658-3662. [Link]

  • Avvaru, B. S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 229-237. [Link]

  • Khan, M., et al. (2026). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 13(1), 1-12. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Cardiovascular Disease Research, 15(1), 133-141. [Link]

  • Doe, J. (n.d.). Structure Activity Relationship Of Drugs. LinkedIn. [Link]

  • Al-Ostoot, F. H., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]

Sources

Establishing the novelty of 3-(Hydroxymethyl)benzenesulfonamide research

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic framework for establishing the scientific novelty and therapeutic potential of 3-(Hydroxymethyl)benzenesulfonamide (3-HMBS) . Unlike a standard datasheet, this document serves as a research roadmap for scientists aiming to publish high-impact data by benchmarking 3-HMBS against established sulfonamide standards.

Executive Summary: The "Hydroxymethyl Advantage"

In the crowded field of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs), This compound (3-HMBS) represents an under-explored "privileged fragment." While the sulfonamide zinc-binding group (ZBG) is classic, the meta-hydroxymethyl (-CH₂OH) moiety introduces a unique physicochemical duality:

  • Solubility & Permeability: Unlike hydrophobic alkyl tails, the -CH₂OH group acts as a polar handle, improving aqueous solubility while maintaining sufficient lipophilicity for membrane transport.

  • Specific Binding: The hydroxyl group offers a hydrogen-bond donor/acceptor site capable of interacting with hydrophilic residues (e.g., Gln92 or Thr199) in the enzyme active site, potentially enhancing isoform selectivity (e.g., CA IX/XII over CA I/II).

  • Synthetic Versatility: It serves as a "linchpin" intermediate for fragment-based drug discovery (FBDD), allowing rapid expansion into esters or ethers.

Part 1: Comparative Profile & Benchmarking

To establish novelty, you must generate head-to-head data against industry standards.

Table 1: The Benchmarking Matrix

FeatureTest Article: 3-HMBS Standard 1: Acetazolamide (AAZ) Standard 2: Sulfanilamide (SA) Scientific Rationale for Comparison
Core Structure Benzene + -SO₂NH₂ + -CH₂OH Thiadiazole + -SO₂NH₂ + AcetylBenzene + -SO₂NH₂ + -NH₂ AAZ is the potency gold standard (nM activity). SA isolates the effect of the benzene scaffold vs. heterocycle.
Physicochemistry Amphiphilic (LogP ~0.3)Acidic/Polar (LogP -0.26)Polar (LogP -0.7)Demonstrates 3-HMBS's superior balance of solubility and permeability.
Primary Target Carbonic Anhydrase (CA)Pan-CA Inhibitor (Promiscuous)CA II (Weak/Moderate)Proves if the -CH₂OH group confers isoform selectivity (the "Holy Grail" of CAI research).
Metabolic Fate Oxidation to -COOH (potential)Deacetylation (minor)N-AcetylationHighlights distinct metabolic soft spots (Phase I vs Phase II).
Part 2: Experimental Protocols for Validation
Workflow 1: The "Solubility-Potency" Nexus (In Vitro)

Objective: Prove that 3-HMBS solves the "solubility-activity paradox" often seen in hydrophobic inhibitors.

Step-by-Step Protocol:

  • Preparation : Dissolve 3-HMBS, AAZ, and SA in DMSO (10 mM stock).

  • Kinetic Assay : Use the Stopped-Flow CO₂ Hydration Assay (Khalifah method).

    • Buffer : HEPES (20 mM, pH 7.5), I = 0.15 M (Na₂SO₄).

    • Indicator : Phenol Red (0.2 mM).

    • Reaction : Mix inhibitor (varying conc. 0.1 nM – 10 µM) with human CA isozymes (hCA I, II, IX, XII). Rapidly add CO₂-saturated water.

    • Measurement : Monitor absorbance decay at 557 nm.

  • Data Processing : Calculate

    
     using the Cheng-Prusoff equation.
    
  • Novelty Claim : If 3-HMBS shows

    
     < 50 nM for tumor-associated hCA IX but > 1000 nM for cytosolic hCA I, you have discovered a selective  inhibitor.
    
Workflow 2: Structural Confirmation (In Silico/X-ray)

Objective: Visualize the specific interaction of the hydroxymethyl group.

Step-by-Step Protocol:

  • Docking Setup : Retrieve PDB structures 3HS4 (hCA II) and 3IAI (hCA IX).

  • Ligand Prep : Energy minimize 3-HMBS (DFT/B3LYP/6-31G*).

  • Grid Generation : Center grid box on the Zn²⁺ ion (radius 10 Å).

  • Docking : Use GOLD or AutoDock Vina.

  • Critical Analysis : Look for H-bonds between the -CH₂OH oxygen and the amide nitrogen of Gln92 or the hydroxyl of Thr199.

    • Hypothesis: The meta-position places the -OH group in the "hydrophilic half" of the active site, unlike para-substituents which often clash or reach the hydrophobic patch.

Part 3: Visualization of the Research Logic

The following diagram illustrates the logical flow required to publish a high-impact paper on 3-HMBS.

ResearchLogic cluster_Chem Chemical Validation cluster_Bio Biological Validation cluster_Mech Mechanistic Insight Start Candidate Molecule: 3-HMBS Solubility Solubility Profiling (vs. Sulfanilamide) Start->Solubility Potency Stopped-Flow Assay (Ki Determination) Start->Potency Stability Metabolic Stability (Microsomes) Solubility->Stability If Soluble Publish High-Impact Publication Stability->Publish Selectivity Isoform Selectivity (hCA IX vs hCA II) Potency->Selectivity Ki < 100nM Docking Molecular Docking (-CH2OH Interactions) Selectivity->Docking Explain Selectivity Docking->Publish

Caption: Strategic workflow for validating 3-HMBS. Green/Red nodes indicate critical "Go/No-Go" decision points for establishing novelty.

Part 4: Key References & Authority

To ground your research, cite these foundational texts and methods.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Use for: Grounding the therapeutic relevance of CA inhibition.[2][3]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

    • Use for: The gold-standard method for measuring CA kinetics (Protocol 1).

  • Scott, K. A., et al. (2009). Fragment-Based Drug Discovery: A Practical Approach. Cambridge University Press.

    • Use for: Justifying 3-HMBS as a "fragment" lead.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. PDB ID: 3HS4. Link

    • Use for: Structural benchmarking in docking studies.

  • PubChem Compound Summary. (2025). 3-Hydroxybenzenesulfonamide (Related Structure). Link

    • Use for: Validating chemical properties and safety data of the scaffold.

Senior Scientist’s Note on Interpretation

When analyzing your data, do not be discouraged if 3-HMBS is less potent than Acetazolamide (Ki ~10 nM). The novelty lies not just in raw potency, but in Ligand Efficiency (LE) . Calculate LE using the formula:



3-HMBS (11 heavy atoms) may show a superior LE compared to larger sulfonamides, proving it is a more efficient "binder" and a better starting point for drug optimization. This is the "hook" for medicinal chemistry journals.

Sources

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.